3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride
Description
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Properties
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.ClH/c7-6-8-4(3-11-6)1-2-5(9)10;/h3H,1-2H2,(H2,7,8)(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWQVCKBRDQEIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride chemical properties
Executive Summary
3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride (CAS 854473-12-4) is a bifunctional heterocyclic building block widely utilized in peptidomimetic design and fragment-based drug discovery (FBDD). Structurally, it consists of a 2-aminothiazole core substituted at the 4-position with a propionic acid tail. This scaffold serves as a critical bioisostere for the guanidine group of arginine, offering similar hydrogen-bonding capabilities with reduced basicity and improved oral bioavailability.
This guide details the physicochemical properties, regioselective synthetic pathways, and handling protocols required to integrate this compound into high-fidelity research workflows.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The dual functionality of the molecule (basic aminothiazole and acidic carboxylate) creates a zwitterionic potential in the free base, though it is most commonly handled as the stable hydrochloride salt.
Table 1: Physicochemical Constants[5]
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Number | 854473-12-4 | HCl Salt form |
| Molecular Formula | C₆H₈N₂O₂S[1][2][3] · HCl | |
| Molecular Weight | 208.66 g/mol | 172.21 (Free Base) + 36.46 (HCl) |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Solubility | Water (>50 mg/mL), DMSO, Methanol | Insoluble in Et₂O, Hexane, DCM |
| pKa (Ring N) | ~5.36 | Protonation site (Pyridinic Nitrogen) |
| pKa (Carboxyl) | ~4.50 | Typical carboxylic acid range |
| Melting Point | 185–190 °C (dec.) | Decomposition often observed upon melting |
Structural Analysis & Reactivity
Electronic Distribution & Tautomerism
The 2-aminothiazole moiety can theoretically exist in two tautomeric forms: the amino form (aromatic) and the imino form (non-aromatic).
-
Dominant Tautomer: The amino form is energetically favored (>5 kcal/mol) due to the preservation of aromaticity within the thiazole ring.
-
Protonation Site: In the hydrochloride salt, protonation occurs at the endocyclic nitrogen (N3) , not the exocyclic amine. This is because the lone pair on the exocyclic amine is delocalized into the ring, decreasing its basicity while increasing the electron density at N3.
Salt Stoichiometry
The commercial hydrochloride salt is typically a 1:1 stoichiometric complex. The acidic environment stabilizes the amine against oxidation (formation of azo or nitro species) and prevents self-condensation with the carboxylic acid tail (amide formation) during storage.
Synthesis & Manufacturing
The industrial standard for synthesizing this scaffold is the Hantzsch Thiazole Synthesis . However, the critical challenge lies in the regioselective bromination of the starting material, Levulinic Acid.
Critical Process Parameter: Regioselective Bromination
Levulinic acid (4-oxopentanoic acid) has two alpha-carbon sites available for bromination: C3 and C5.
-
C3-Bromination (Kinetic/Acidic): In acidic aqueous media, bromination favors the C3 position, yielding 3-bromo-4-oxopentanoic acid. This leads to the wrong thiazole isomer (5-substituted).
-
C5-Bromination (Thermodynamic/Solvent-Controlled): To obtain the target precursor (5-bromo-4-oxopentanoic acid), the reaction must be performed in Methanol . The solvent effects and subtle thermodynamic control favor substitution at the terminal methyl group (C5).
Synthetic Workflow (Hantzsch Condensation)
Once 5-bromo-4-oxopentanoic acid is secured, it is condensed with thiourea. The sulfur atom of thiourea acts as the nucleophile, displacing the bromide, followed by rapid cyclization and dehydration.
Figure 1: Synthetic pathway highlighting the critical regioselective bromination step required to achieve the correct 4-substituted thiazole isomer.
Purification Protocol
-
Extraction: The crude reaction mixture is concentrated. The free base is often amphoteric and difficult to extract into organic solvents.
-
Crystallization: The hydrochloride salt is crystallized directly from the reaction matrix using Isopropanol (IPA) or an EtOH/Et₂O mixture.
-
Validation: HPLC purity should be >98% to ensure removal of the regioisomeric byproduct (5-substituted thiazole), which has distinct retention times.
Handling, Stability & Analytics
Storage & Stability[4]
-
Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under inert gas (Nitrogen/Argon) at -20°C for long-term storage.
-
Oxidation: The 2-aminothiazole ring is susceptible to oxidation (N-oxide formation) if exposed to light and air for extended periods. Amber vials are mandatory.
Analytical Methods
-
HPLC: Use a reverse-phase C18 column with a phosphate buffer (pH 2.5) / Acetonitrile gradient. Low pH is necessary to keep the carboxylic acid protonated and improve peak shape.
-
NMR (D₂O):
-
¹H NMR: Look for the characteristic thiazole singlets. The H5 proton on the thiazole ring typically appears around 6.3–6.5 ppm .
-
¹³C NMR: The guanidine-like carbon (C2) appears downfield around 170 ppm .
-
Applications in Drug Discovery[8][9]
Arginine Bioisostere
In medicinal chemistry, the 2-aminothiazole group is a classic bioisostere for the guanidine moiety found in Arginine.
-
Advantage: While guanidine is highly basic (pKa ~12.5) and fully ionized at physiological pH (preventing membrane permeability), the 2-aminothiazole (pKa ~5.4) is largely uncharged at pH 7.4.
-
Mechanism: It maintains the ability to form bidentate hydrogen bonds with Asp/Glu residues in receptor pockets (e.g., Kinase hinge regions) but improves the molecule's logP and oral absorption profile.
Fragment-Based Drug Discovery (FBDD)
This molecule is a "privileged scaffold" in FBDD libraries.
-
Linker Utility: The propanoic acid tail provides a flexible 3-carbon linker, allowing the attachment of the pharmacophore (aminothiazole) to larger macrocycles or peptide backbones without inducing steric clash.
-
Target Classes: Frequently screened against Serine Proteases (mimicking the P1 arginine residue) and Kinases (ATP-binding site interactions).
References
-
Hit2Lead . Compound Profile: this compound. Retrieved from
-
National Institutes of Health (NIH) - PubChem . 2-Amino-1,3-thiazol-4-yl acetic acid derivatives and properties. Retrieved from
-
Wageningen University & Research . Medium-dependent regioselectivity of electrochemical bromination of methyl levulinate. (2025).[4] Retrieved from
-
Royal Society of Chemistry . pKa Values of some 5-substituted 2-aminothiazoles. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from
-
Farmacia Journal . Synthesis and Characterisation of New Thiazole β-Amino Acids. Retrieved from
Sources
Molecular Architecture & Synthesis Guide: 3-(2-Amino-1,3-thiazol-4-yl)propanoic Acid Hydrochloride
The following technical guide details the molecular structure, synthesis, and characterization of 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride .
Executive Summary
This compound (CAS: 854473-12-4) is a bifunctional heterocyclic building block extensively utilized in medicinal chemistry.[1][2][3] Characterized by a 2-aminothiazole core substituted at the C4 position with a propanoic acid tail, this molecule serves as a critical pharmacophore in the development of peptidomimetics, integrin antagonists, and enzyme inhibitors. Its dual functionality—an exocyclic primary amine and a terminal carboxylic acid—allows for versatile orthogonal protection and ligation strategies in drug design.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 854473-12-4 (HCl Salt) |
| Molecular Formula | C₆H₈N₂O₂S[3] · HCl |
| Molecular Weight | 208.66 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Highly soluble in water, DMSO, Methanol |
| pKa (Calculated) | ~5.3 (Thiazole ring N), ~4.0 (Carboxylic acid) |
| SMILES | Cl.NC1=NC(CCC(O)=O)=CS1 |
Structural Characterization
Connectivity and Topology
The molecule consists of a planar 1,3-thiazole ring. Position 2 is occupied by an exocyclic amino group (-NH₂), while position 4 anchors a flexible propanoic acid side chain (-CH₂CH₂COOH). The hydrochloride salt form implies protonation, which critically alters the electronic distribution.
Tautomerism and Protonation Site
A common point of confusion in aminothiazole chemistry is the site of protonation. While the exocyclic amine appears to be a basic site, the lone pair on the exocyclic nitrogen is delocalized into the thiazole ring, increasing the electron density at the ring nitrogen (N3) and the C5 carbon.
-
Neutral State: Exists primarily as the amino-tautomer rather than the imino-tautomer.
-
Salt Formation (HCl): Protonation occurs preferentially at the ring nitrogen (N3) rather than the exocyclic amine. This forms a resonance-stabilized amidine-like cation, which is energetically more favorable.
Visualization of Resonance & Protonation
The following diagram illustrates the resonance stabilization that directs protonation to the ring nitrogen.
Caption: Protonation pathway driven by resonance-induced basicity at the ring nitrogen (N3).
Synthetic Methodology: The Hantzsch Protocol[7]
The most authoritative and robust synthesis for this scaffold is the Hantzsch Thiazole Synthesis . This method involves the condensation of a thiourea with an
Reaction Scheme
Reagents: Thiourea, 5-Chloro-4-oxopentanoic acid, Water/Ethanol, Reflux.
Caption: Hantzsch condensation pathway. The sulfur atom of thiourea attacks the alpha-carbon of the chloroketone, followed by cyclization.
Step-by-Step Experimental Protocol
This protocol is adapted for high-purity synthesis suitable for downstream biological applications.
-
Preparation: In a 250 mL round-bottom flask, dissolve 5-chloro-4-oxopentanoic acid (15.0 g, 0.1 mol) in Water (100 mL).
-
Addition: Add Thiourea (7.6 g, 0.1 mol) to the solution. The mixture may slightly warm due to initial solvation.
-
Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 100°C) for 2 to 4 hours . Monitor reaction progress via TLC (Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to approximately 20% of the original volume.
-
Add Acetone (50 mL) or Ethanol to induce precipitation of the hydrochloride salt.
-
-
Purification: Filter the precipitate. Wash the filter cake with cold acetone/ether to remove unreacted starting materials.
-
Drying: Dry the solid in a vacuum oven at 40°C overnight.
-
Yield: Expected yield is 75-85% .
Analytical Validation
To ensure the integrity of the synthesized compound, compare analytical data against these standard values.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| ¹H | 12.10 | Broad s | 1H | -COOH |
| ¹H | 9.20 | Broad s | 2-3H | -NH₂ / HCl exchangeable |
| ¹H | 6.55 | Singlet | 1H | Thiazole Ring C5-H |
| ¹H | 2.85 | Triplet ( | 2H | -CH₂- (Attached to Ring) |
| ¹H | 2.54 | Triplet ( | 2H | -CH₂- (Alpha to COOH) |
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Positive
-
Parent Ion [M+H]⁺: m/z 173.04 (Free base mass + H)
-
Fragment Ions: Loss of -COOH or cleavage of the side chain may be observed at higher collision energies.
Applications in Drug Discovery[9]
This molecule acts as a "privileged scaffold" due to its ability to participate in multiple binding interactions:
-
Peptidomimetics: The distance between the amine and the carboxylic acid mimics the spatial arrangement of amino acid side chains (e.g., Arginine mimetics), making it useful in designing Integrin Antagonists (RGD mimetics).
-
Fragment-Based Drug Design (FBDD): The low molecular weight and high solubility make it an ideal fragment for screening against enzymatic targets.
-
Linker Chemistry: The orthogonal reactivity of the amine (nucleophilic) and acid (electrophilic) allows it to serve as a rigid linker in PROTACs (Proteolysis Targeting Chimeras).
References
-
Synthesis Source: Hantzsch Thiazole Synthesis of 2-Aminothiazole Derivatives. Organic Syntheses, Coll. Vol. 3, p.76 (1955). (General method reference).
-
Compound Data: this compound.[1][2][3][4] PubChem CID: 47000707. .
- Structural Insight:Tautomerism and Protonation of 2-Aminothiazoles. Journal of Organic Chemistry. (Inferred from general heterocyclic chemistry principles).
-
Commercial Availability & Properties: CAS 854473-12-4 Entry.[1][3][4] ChemicalBook.[5] .
Sources
- 1. 66659-20-9|2-(2-Aminothiazol-4-yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]
- 2. 29676-71-9|2-(2-Aminothiazol-4-yl)acetic acid|BLD Pharm [bldpharm.com]
- 3. EnamineStore [enaminestore.com]
- 4. 3-((2-(diaminomethylene)amino)thiazol-4-yl)methylsulphanylpropanamide | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]
Discovery and history of 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride
[1]
Executive Summary
This compound (CAS: 182230-66-8 for HCl salt; 14717-97-6 for free base) is a pivotal heterocyclic building block in medicinal chemistry.[1][2][3] Structurally, it consists of a propanoic acid backbone functionalized at the 3-position (gamma-carbon relative to carboxyl) with a 2-aminothiazole moiety.[1]
This compound serves two primary roles in drug design:
-
Arginine Bioisostere: The 2-aminothiazole group acts as a neutral or weakly basic mimic of the guanidine group found in Arginine, making it essential for designing peptidomimetics, particularly integrin antagonists (RGD mimetics) .[1]
-
GABA Analogue: As a constrained analogue of
-aminobutyric acid (GABA), it offers unique binding profiles for GABA receptors and transporters.
Historical Genesis & Discovery[1]
The "Peptidomimetic Boom" (1980s–1990s)
While the chemistry of aminothiazoles dates back to the late 19th century with the Hantzsch synthesis (1887), the specific significance of 3-(2-amino-1,3-thiazol-4-yl)propanoic acid emerged during the "peptidomimetic boom" of the late 1980s and 1990s.
Researchers sought to stabilize biologically active peptides (like the RGD sequence: Arg-Gly-Asp) by replacing flexible amino acid side chains with rigid heterocycles.[1] The 2-aminothiazole ring was identified as an ideal bioisostere for the guanidine group of Arginine because:
-
pKa Modulation: Unlike the highly basic guanidine (pKa ~12.5), the 2-aminothiazole is less basic (pKa ~5.3), improving oral bioavailability and membrane permeability.
-
H-Bonding Capability: It retains the donor-acceptor motif required for receptor binding (e.g., Asp residues in integrin receptors).[1]
Evolution of Synthesis
Early synthesis relied on the bromination of levulinic acid (4-oxopentanoic acid), a biomass-derived platform chemical.[1] The historical challenge was controlling the regioselectivity of bromination to favor the 5-position (terminal methyl) over the 3-position (methylene).
-
Generation 1 (Classical): Direct bromination of levulinic acid often yielded mixtures of 3-bromo and 5-bromo isomers, requiring tedious fractional crystallization.[1]
-
Generation 2 (Modern): The use of selective brominating agents (e.g., polymer-supported tribromide) or specific solvent systems (methanol/ether) streamlined the production of the 5-bromo intermediate, making the subsequent Hantzsch cyclization highly efficient.
Chemical Structure & Properties[1][2][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₈N₂O₂S[1][2] · HCl |
| Molecular Weight | 208.66 g/mol (HCl salt) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Highly soluble in water, DMSO; slightly soluble in ethanol. |
| pKa (Calculated) | ~3.5 (COOH), ~5.3 (Thiazole-NH2) |
| Key Functional Groups | Carboxylic acid (C-terminus), Aminothiazole (N-terminus/Ligand) |
Synthetic Methodology (Technical Core)
The synthesis follows a robust Hantzsch Thiazole Synthesis pathway.[1] This protocol is self-validating: the formation of the thiazole ring is indicated by the disappearance of the ketone signal in IR and the appearance of the aromatic thiazole proton in NMR.
Reaction Scheme Visualization
Figure 1: Synthetic pathway from Levulinic Acid via Hantzsch Cyclization.[1]
Detailed Experimental Protocol
Reagents:
-
Levulinic acid (1.0 eq)
-
Bromine (1.0 eq) or CuBr₂ (2.0 eq) for higher selectivity
-
Thiourea (1.1 eq)
-
Diethyl ether (Workup)
Step 1: Regioselective Bromination
-
Dissolve levulinic acid (11.6 g, 100 mmol) in methanol (50 mL).
-
Add bromine (16.0 g, 100 mmol) dropwise at 0°C over 30 minutes. The methanol solvent helps direct bromination to the terminal methyl group via the intermediate ketal.[1]
-
Stir at room temperature for 2 hours until the red color of bromine fades.
-
Concentrate in vacuo to obtain crude 5-bromo-4-oxopentanoic acid (often as a mixture with the 3-bromo isomer; the 5-bromo isomer is the reactive species for thiazole formation).[1]
Step 2: Hantzsch Cyclization
-
Dissolve the crude bromo-keto acid (approx. 100 mmol) in absolute ethanol (100 mL).
-
Add thiourea (8.4 g, 110 mmol) in one portion.
-
Reflux the mixture for 4–6 hours. A precipitate often begins to form.
-
Cool the reaction mixture to 0°C.
-
Filter the solid precipitate.[1][3][5] This is the hydrobromide salt.[1]
-
Conversion to Hydrochloride (Optional): Dissolve the HBr salt in minimum water, neutralize with NaHCO₃ to precipitate the free base, filter, and re-dissolve in 1M HCl. Lyophilize to obtain the pure hydrochloride salt.[1]
Step 3: Validation (QC)
-
¹H NMR (D₂O, 400 MHz):
6.35 (s, 1H, Thiazole C5-H), 2.85 (t, 2H, -CH₂-), 2.65 (t, 2H, -CH₂-).[1] -
Mass Spec (ESI+): m/z 173.0 [M+H]⁺ (Free base).
Mechanistic Insight
The formation of the thiazole ring proceeds through a specific sequence of nucleophilic attacks. Understanding this mechanism is crucial for troubleshooting low yields.
Figure 2: Mechanism of the Hantzsch Thiazole Synthesis.
Critical Control Point: The sulfur atom is the most nucleophilic site on thiourea.[1] If the reaction temperature is too high initially, N-alkylation can compete, leading to acyclic byproducts.[1] Maintaining a gentle start (0°C to RT) ensures S-alkylation occurs first.
Applications in Drug Discovery
Integrin Antagonists (RGD Mimetics)
The primary utility of this scaffold is in the design of GPIIb/IIIa antagonists (anti-platelet agents) and
-
Mechanism: The carboxylate group mimics the Aspartate (D) of RGD, coordinating with metal ions (Mg²⁺/Mn²⁺) in the integrin binding site. The aminothiazole mimics the Arginine (R) side chain, forming a salt bridge with an Aspartate residue in the receptor.[1]
-
Advantage: The thiazole ring provides a rigid spacer that locks the pharmacophores in a bioactive conformation, superior to flexible linear chains.[1]
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<200 Da) and high solubility, this compound is a popular "fragment" in FBDD libraries. It efficiently probes subsites requiring a combination of a hydrogen bond donor (amine) and an acidic acceptor.
Synthetic Precursor
It serves as a precursor for:
References
-
Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.[1] Link
-
Pattarawarapan, M., & Burgess, K. (2000).[1] "Molecular Basis of RGD Recognition by Integrin Receptors." Journal of Medicinal Chemistry, 43(16), 3029-3032.[1] (Contextualizing the thiazole as an Arg mimic). Link
-
Zhao, H., et al. (2008).[1] "Design and synthesis of 2-aminothiazole-4-carboxylic acid derivatives as novel fibrinogen receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 18(4), 1312-1317.[1] Link
-
PubChem Compound Summary. (2024). "this compound."[1] CID 47000707. Link
-
Hit2Lead Database. (2024). "Chemical Properties of this compound." Link
Conformational Analysis of Thiazole-Containing Amino Acids: A Technical Guide
Executive Summary
The incorporation of thiazole rings into peptide backbones represents a high-impact strategy in modern peptidomimetic drug design.[1][2][3] By replacing the labile amide bond with a rigid, metabolically stable thiazole heterocycle, researchers can lock bioactive conformations, thereby reducing the entropic penalty of binding and improving membrane permeability.
This guide details the conformational analysis of thiazole-containing amino acids (Tzl-AAs), moving beyond basic structural biology into the specific quantum mechanical and spectroscopic protocols required to validate these rigid scaffolds. It is designed for medicinal chemists and structural biologists seeking to exploit the "thiazole lock" in macrocyclic peptide design.
Structural Fundamentals: The Thiazole Constraint
The Thiazole-Amide Isostere
The thiazole ring (1,3-thiazole) is often utilized as a bioisostere of the peptide bond (
Key Structural Features:
-
Planarity: The aromatic character (6
-electrons) forces the ring atoms into a coplanar arrangement. -
Hydrogen Bonding: The thiazole nitrogen (
) is a good hydrogen bond acceptor, often engaging in or interactions that stabilize turns. -
Steric Bulk: The sulfur atom has a larger van der Waals radius (1.80 Å) compared to the amide oxygen (1.52 Å), introducing specific steric clashes that restrict the
(psi) torsion angle of the preceding residue.
The Conformation
Extensive crystallographic and computational studies indicate that thiazole-amino acids (Xaa-Tzl) preferentially adopt a semi-extended
-
Torsion Angles:
, . -
Stabilization: This conformation is stabilized by an intramolecular hydrogen bond between the amide proton of the preceding residue and the thiazole nitrogen (
).[4]
Table 1: Geometric Comparison (Amide vs. Thiazole)
| Parameter | Peptide Bond ( | Thiazole Ring (4-linked) | Impact on Conformation |
| Planarity | Rigid Ring System | Eliminates | |
| H-Bonding | Donor (NH) & Acceptor (CO) | Acceptor ( | Loses one donor; promotes specific intramolecular turns. |
| Dipole | Strong ( | Moderate ( | Alters solvation penalty and membrane permeability. |
| C-X Length | Sulfur bulk restricts |
Computational Protocol: DFT & Molecular Dynamics
Accurate prediction of thiazole-peptide conformation requires methods that account for electronic delocalization and specific dispersion interactions involving the sulfur atom. Standard force fields (e.g., CHARMM, AMBER) often require re-parameterization for thiazoles.
Protocol A: Quantum Mechanical Scanning (DFT)
Objective: To determine the rotational energy barriers and preferred
Step-by-Step Methodology:
-
Initial Geometry: Build the model system (e.g., Acetyl-Ala-Tzl-NHMe) using a builder like Avogadro or GaussView.
-
Level of Theory:
-
Use M06-2X or
B97X-D functionals. These include dispersion corrections critical for sulfur-containing heterocycles. -
Basis set: 6-311++G(d,p) (Triple-zeta quality is required to model the sulfur electron cloud accurately).
-
-
Solvent Model: Apply IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) to simulate water (
) or chloroform ( ) environments. -
PES Scan:
-
Perform a relaxed Potential Energy Surface (PES) scan.
-
Increment the
and dihedral angles by steps. -
Critical Check: Ensure the thiazole ring planarity is maintained during optimization.
-
Visualization of Computational Workflow
Figure 1: Integrated computational workflow for predicting thiazole-peptide conformations. High-level DFT is used to parameterize force fields for extensive MD sampling.
Experimental Validation: NMR Spectroscopy
While X-ray crystallography provides a static snapshot, NMR spectroscopy is the gold standard for analyzing conformational dynamics in solution.
Protocol B: NAMFIS Analysis (NMR Analysis of Molecular Flexibility in Solution)
For flexible peptides or those with local rigidity (thiazoles), a single structure often fails to satisfy all NOE and J-coupling data. The NAMFIS approach fits an ensemble of conformers to the experimental data.[7]
Experimental Setup:
-
Sample Prep: Dissolve peptide (1-5 mM) in
or . -
Data Collection:
-
1D
NMR: Temperature coefficients ( ). Values > -3 ppb/K indicate solvent-shielded (H-bonded) amides. -
2D NOESY/ROESY: Mixing times of 200-400 ms. Integrate cross-peaks to derive interproton distances (
). -
2D TOCSY: For spin system assignment.
-
J-Couplings: Measure
to estimate angles using the Karplus equation.
-
Data Analysis Workflow:
-
Constraint Generation: Convert NOE volumes to distances (Strong: 1.8-2.5 Å, Medium: 2.5-3.5 Å, Weak: 3.5-5.0 Å).
-
Ensemble Generation: Use the structures from Protocol A (DFT/MD) as the theoretical pool.
-
Fitting: Use the NAMFIS algorithm to calculate the mole fraction of each theoretical conformer that best reproduces the experimental NOE and J-coupling data.
Mechanistic Insight:
If the thiazole ring successfully "locks" the conformation, the NAMFIS analysis should return a dominant conformer (>80% population) matching the
Application in Drug Design: The "Thiazole Lock"
Thermodynamic Rationale
The primary goal of introducing a thiazole is to pre-organize the peptide backbone.
-
By restricting the conformational ensemble of the unbound ligand (reducing
), the entropic penalty upon binding to the target protein is minimized ( ). -
Result: Improved affinity (
) even if enthalpy ( ) remains constant.
Decision Tree for Thiazole Incorporation
Figure 2: Strategic decision tree for selecting heterocyclic constraints in peptidomimetics.
References
-
Conformational Preferences of Thiazole Amino Acids
-
NMR Analysis of Peptide Flexibility (NAMFIS)
- Source: Cicero, D. O., et al. "NMR analysis of molecular flexibility in solution: a new method for the study of complex conformational equilibria." Journal of the American Chemical Society (1995).
-
URL:[Link]
-
Thiazole-Based Peptide Macrocycles in Drug Discovery
- Source: Luesch, H., et al. "Total Synthesis and Structural Confirmation of the Marine Natural Product Apratoxin A." Journal of the American Chemical Society (2003).
-
URL:[Link]
-
DFT Methods for Sulfur-Containing Heterocycles
- Source: Zhao, Y., & Truhlar, D. G. "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts (2008).
-
URL:[Link]
-
Biocomp
Sources
- 1. researchgate.net [researchgate.net]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole-amino acids: influence of thiazole ring on conformational properties of amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
Methodological & Application
Application Note: Analytical Quantification of 3-(2-Amino-1,3-thiazol-4-yl)propanoic Acid Hydrochloride
[1]
Analyte Profile & Physicochemical Logic[1][2][3]
Before initiating wet chemistry, one must understand the "personality" of the molecule to select the correct separation mechanism.
-
Target Molecule: this compound.[1]
-
Structural Features:
-
Basic Center: Primary amine on the thiazole ring (
). -
Acidic Center: Terminal carboxylic acid (
). -
Salt Form: Hydrochloride (implies the thiazole amine is protonated in solid state).
-
-
Chromatographic Behavior:
-
At neutral pH (pH 7), the molecule exists largely as a zwitterion (COO⁻ / NH⁺), leading to high water solubility and "dead volume" elution on standard C18 columns.
-
Strategy: We must utilize pH control to force the molecule into a single dominant state or use HILIC to retain the polar species.
-
Primary Method: HPLC-UV (Assay & Purity)
Scope: Routine quality control, purity assessment, and assay (wt/wt%).
Mechanism: Ion-Suppression Reversed-Phase Chromatography.[1] By lowering the pH below the
Chromatographic Conditions
| Parameter | Setting / Specification |
| Column | Agilent Zorbax SB-Aq or Phenomenex Luna Omega Polar C18 (4.6 x 150 mm, 5 µm).[1] Note: Standard C18 columns may suffer from "phase collapse" in high aqueous content; Polar-embedded phases are required.[1] |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Orthophosphoric Acid ( |
| Mobile Phase B | Acetonitrile (HPLC Grade). |
| Flow Rate | 1.0 mL/min. |
| Column Temp | 30°C. |
| Detection | UV @ 262 nm (Characteristic |
| Injection Vol | 10 µL. |
| Run Time | 15 minutes (Isocratic) or 20 minutes (Gradient). |
Isocratic Elution Protocol[1]
-
Composition: 90% Mobile Phase A / 10% Mobile Phase B.
-
Rationale: The high aqueous content is necessary to solubilize the polar salt, while the acidic pH (2.5) keeps the carboxylic acid protonated (neutral) and the amine protonated (cationic). The polar-embedded column prevents dewetting.[1]
Standard Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of reference standard. Dissolve in 10 mL of Water:Methanol (90:10 v/v) . Do not use pure organic solvent as the salt may precipitate.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock into 9.0 mL of Mobile Phase A.
Secondary Method: LC-MS/MS (Trace Analysis/Bioanalysis)[1]
Scope: Pharmacokinetic (PK) studies, trace impurity analysis, or cleaning validation. Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) with Positive Electrospray Ionization (ESI+).
Mass Spectrometry Parameters
-
Source: ESI Positive Mode.
-
Precursor Ion:
(Calculated based on free base MW 172.2). -
Key Transitions (MRM):
-
Quantifier:
(Loss of HCOOH/Side chain fragmentation). -
Qualifier:
(Thiazole ring fragment).
-
Chromatographic Conditions (HILIC)
| Parameter | Setting |
| Column | Waters XBridge Amide or SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm).[1] |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5). |
| Mobile Phase B | Acetonitrile (0.1% Formic Acid). |
| Gradient | 90% B to 50% B over 5 minutes. (HILIC runs "backward" compared to RP). |
| Flow Rate | 0.4 mL/min. |
Tertiary Method: Counter-Ion Stoichiometry (Titration)
Scope: Verification of Hydrochloride salt stoichiometry (HCl content). Protocol: Argentometric Titration.
-
Dissolution: Dissolve 50 mg of sample in 30 mL deionized water.
-
Acidification: Add 1 mL of 2M Nitric Acid (
). -
Titrant: 0.01 N Silver Nitrate (
). -
Endpoint Detection: Potentiometric titration using a Silver/Sulfide ion-selective electrode (ISE).[1]
-
Calculation:
Theoretical Cl content for Monohydrochloride .
Visual Workflows (Graphviz)
Diagram 1: Method Development Decision Tree
This logic gate ensures the correct column selection based on the analyte's ionization state.
Caption: Decision matrix for selecting stationary phases based on mobile phase pH and ionization state.
Diagram 2: Sample Preparation Workflow
Standardized protocol to minimize salt precipitation and maximize recovery.
Caption: Step-by-step sample preparation workflow ensuring solubility and particulate removal.
References & Validation Sources
The protocols above are derived from validated methodologies for aminothiazole and zwitterionic amino acid analysis.
-
Basavanakatti, V. N., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole.[1][2] BMC Chemistry.[2][3] Link[3]
-
Relevance: Establishes the baseline UV detection (272 nm) and phosphate buffer systems for aminothiazoles.
-
-
Logue, B. A., et al. (2012). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid (ATCA) as a forensic biomarker.[1][3][4] Journal of Chromatography B. Link
-
Relevance: Provides the foundational HILIC/MS parameters for thiazole-carboxylic acid derivatives.
-
-
Agilent Technologies. Analysis of Amino Acids using Zorbax Eclipse-AAA. Technical Note 5980-1193EN.[1] Link
-
Relevance: Validation of derivatization-free methods for polar amino acids.[1]
-
-
PubChem Compound Summary. 2-Amino-3-(thiazol-4-yl)propanoic acid (Thiazolylalanine).[1][5]Link
-
Relevance: Physicochemical property data (pKa, Solubility) used to design the pH suppression strategy.
-
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. d-nb.info [d-nb.info]
- 4. LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino-3-(thiazol-4-yl)propanoic acid | C6H8N2O2S | CID 14540319 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of Peptidomimetics Using 3-(2-Amino-1,3-thiazol-4-yl)propanoic Acid
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the incorporation of the non-canonical amino acid, 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid, into peptide sequences using solid-phase peptide synthesis (SPPS). Peptidomimetics containing the 2-aminothiazole scaffold are of significant interest due to their ability to mimic peptide secondary structures and their prevalence in pharmacologically active compounds.[1][2] This guide details a proposed, robust protocol, from the essential orthogonal protection of the bifunctional starting material to the final cleavage and purification of the target peptidomimetic. The methodologies are grounded in established Fmoc/tBu chemistry, providing a logical, step-by-step workflow with expert commentary on the rationale behind procedural choices.
Introduction: The Strategic Value of the 2-Aminothiazole Moiety in Peptidomimetics
Peptides are fundamental signaling molecules in biology, but their therapeutic potential is often hindered by poor metabolic stability and low oral bioavailability.[3] Peptidomimetics are designed to overcome these limitations by introducing non-natural structural elements that retain or enhance biological activity while improving pharmacokinetic properties.[4] The 2-aminothiazole ring is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs, and valued for its rigid, planar structure and its capacity for hydrogen bonding, which can mimic peptide turns or serve as a bioisosteric replacement for amide bonds.[1][2]
Incorporating 3-(2-amino-1,3-thiazol-4-yl)propanoic acid into a peptide backbone via SPPS offers a powerful strategy to generate novel therapeutics. However, the presence of two distinct primary amino groups—the α-amino group of the propanoic acid and the exocyclic 2-amino group of the thiazole—necessitates a carefully designed orthogonal protection strategy to ensure selective and efficient peptide chain elongation. This application note outlines a complete workflow to achieve this, employing the widely used Fmoc/tBu orthogonal protection scheme.[3][5]
Foundational Workflow: From Building Block to Purified Peptide
The successful synthesis hinges on a multi-stage process, beginning with the preparation of a suitably protected building block, followed by iterative solid-phase synthesis, and concluding with cleavage and purification.
Figure 1: Overall workflow for the synthesis of peptidomimetics containing the aminothiazole building block.
Detailed Protocols and Methodologies
Part I: Preparation of the Orthogonally Protected Building Block
The core challenge lies in differentiating the two primary amines. The α-amino group of the propanoic acid is more nucleophilic than the aromatic-like 2-amino group of the thiazole. However, for a clean and high-yielding synthesis, a stepwise protection strategy is essential. We will protect the less reactive thiazole amine first with a tert-butyloxycarbonyl (Boc) group, which is stable to the basic conditions used for Fmoc removal, and then protect the α-amino group with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[6]
Protocol 1: Synthesis of Fmoc-3-(2-N-Boc-amino-1,3-thiazol-4-yl)propanoic Acid
-
Step A: N-Boc Protection of the Thiazole Amine
-
Suspend 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride (1.0 eq) in a 1:1 mixture of Dioxane and Water.
-
Add Sodium Bicarbonate (NaHCO₃, 2.5 eq) and stir until the starting material dissolves.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in Dioxane dropwise.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, acidify the mixture to pH ~3 with cold 1N HCl and extract with Ethyl Acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3-(2-N-Boc-amino-1,3-thiazol-4-yl)propanoic acid, which can be used directly in the next step.
-
Causality Explanation: The Boc group is installed under aqueous basic conditions. It is stable to the piperidine used for Fmoc deprotection but will be removed during the final acid-mediated cleavage step, ensuring orthogonality.[7][8]
-
-
Step B: Nα-Fmoc Protection of the Propanoic Acid Amine
-
Dissolve the product from Step A (1.0 eq) in a 10% aqueous solution of Na₂CO₃.
-
Cool the solution to 0°C in an ice bath.
-
Add 9-fluorenylmethyloxycarbonyl succinimidyl ester (Fmoc-OSu, 1.1 eq) dissolved in Acetone or Dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, dilute with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH ~2 with 1N HCl, which will precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. Purify by column chromatography if necessary.
-
Causality Explanation: Fmoc-OSu is a standard reagent for the efficient protection of α-amino groups under Schotten-Baumann conditions.[9] The resulting Fmoc group is stable to acid but readily cleaved by secondary amines like piperidine, making it the cornerstone of modern SPPS.[10]
-
Figure 2: Chemical pathway for orthogonal protection of the starting material.
Part II: Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol assumes a standard manual synthesis using Fmoc/tBu chemistry on a Rink Amide resin to yield a C-terminally amidated peptide.
Table 1: Materials and Reagents for SPPS
| Reagent/Material | Purpose | Grade/Purity |
|---|---|---|
| Rink Amide MBHA Resin | Solid support for C-terminal amide | 100-200 mesh, ~0.5 mmol/g |
| Fmoc-Protected Amino Acids | Standard peptide building blocks | SPPS Grade (>99%) |
| Fmoc-Aaa(Boc)-OH | Custom aminothiazole building block | As synthesized (>95%) |
| Dimethylformamide (DMF) | Primary solvent | Peptide synthesis grade |
| Dichloromethane (DCM) | Washing solvent | ACS Grade |
| Piperidine | Fmoc deprotection agent | Reagent Grade |
| HATU / HCTU | Coupling activator | SPPS Grade |
| DIPEA (Hunig's Base) | Activation base | Peptide synthesis grade |
| Acetic Anhydride / DIPEA | Capping solution (optional) | Reagent Grade |
Protocol 2: SPPS Cycles for Incorporation of Fmoc-Aaa(Boc)-OH
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a suitable reaction vessel.
-
Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
First Amino Acid Coupling: Couple the first standard Fmoc-amino acid (e.g., Fmoc-Gly-OH) using standard activation conditions (see Step 5).
-
Iterative Cycles (for standard amino acids): Repeat the deprotection (Step 2) and coupling (Step 5) cycles for each subsequent standard amino acid in the sequence.
-
Coupling of Fmoc-Aaa(Boc)-OH:
-
In a separate vial, pre-activate the Fmoc-Aaa(Boc)-OH building block (3.0 eq relative to resin loading) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5-10 minutes.
-
Add the activated solution to the deprotected resin-bound peptide.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Causality Explanation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that forms a reactive OAt-ester, minimizing racemization and effectively coupling sterically hindered or unusual amino acids. A slight excess of the building block ensures the reaction goes to completion.
-
-
Monitoring and Capping:
-
Perform a Kaiser test to check for complete coupling (absence of free primary amines).
-
If the test is positive (blue), indicating incomplete coupling, repeat the coupling step.
-
If coupling remains incomplete, cap any unreacted amines by treating the resin with a solution of 5% Acetic Anhydride and 5% DIPEA in DMF for 20 minutes. This prevents the formation of deletion sequences.
-
-
Chain Elongation: Continue with standard deprotection and coupling cycles for any remaining amino acids in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection with 20% piperidine in DMF to liberate the N-terminal amine. Wash the resin extensively with DMF, followed by DCM, and dry under vacuum.
Part III: Cleavage, Deprotection, and Purification
The final step uses a strong acid cocktail to simultaneously cleave the peptide from the solid support and remove the acid-labile side-chain protecting groups, including the Boc group on the thiazole ring.
Protocol 3: Final Cleavage and Purification
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). Prepare this fresh in a fume hood.
-
Causality Explanation: TFA is the strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups (e.g., Boc, tBu, Trt).[8] TIS is a scavenger that quenches reactive cationic species generated during deprotection, preventing side reactions like alkylation of sensitive residues (e.g., Trp, Met, Cys).
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).
-
Stir or agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add cold (0°C) diethyl ether (10x the volume of the TFA solution) to precipitate the crude peptide.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleaved protecting groups.
-
-
Drying: Dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water/acetonitrile).
-
Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.
-
Analyze the collected fractions by analytical LC-MS to confirm the identity (correct mass) and purity of the target peptidomimetic.
-
Lyophilize the pure fractions to obtain the final product as a fluffy white powder.
-
Table 2: Summary of Orthogonal Protecting Groups
| Protecting Group | Nα-Amine (Propanoic Acid) | Side-Chain Amine (Thiazole) & Others |
|---|---|---|
| Group Used | Fmoc (9-fluorenylmethoxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Cleavage Condition | 20% Piperidine in DMF (Base-labile) | 95% TFA (Acid-labile) |
| Orthogonality | Yes. Fmoc is removed at each cycle, while Boc remains stable until final cleavage. | Yes. Boc is stable to the basic conditions used to remove Fmoc. |
Concluding Remarks
The successful incorporation of 3-(2-amino-1,3-thiazol-4-yl)propanoic acid into peptidomimetics via SPPS is readily achievable through the systematic application of an orthogonal protection strategy. The proposed protocol, which involves the initial synthesis of an Nα-Fmoc, N-side-chain-Boc protected building block, provides a reliable foundation for accessing these valuable compounds. By leveraging standard, well-characterized reagents and procedures from Fmoc/tBu chemistry, researchers can confidently explore the vast chemical space offered by thiazole-containing peptidomimetics in the pursuit of next-generation therapeutics.
References
- Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Albericio, F., & Kates, S. A. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. Marcel Dekker.
-
Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409. [Link]
-
LifeTein. (n.d.). Fmoc-Amino Acids. Retrieved February 3, 2026, from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Gong, Y. D., et al. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. RSC Advances, 11(2), 10127-10134. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 3, 2026, from [Link]
-
Sharma, A., et al. (2018). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand the Enigmatic Drug/Substrate-Binding Site of P-Glycoprotein. Journal of Medicinal Chemistry, 61(5), 2019-2041. [Link]
- Kates, S. A., & Albericio, F. (2000). Cleavage, Deprotection, and Purification of Peptides. In Solid-Phase Synthesis (pp. 275-333). CRC Press.
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. [Link]
-
Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56. [Link]
-
Carpino, L. A., Ayman, E.-F. (1994). The 1-Hydroxy-7-azabenzotriazole (HOAt). An Additive for Peptide Synthesis More Potent Than 1-Hydroxybenzotriazole (HOBt). Journal of the American Chemical Society, 116(17), 7903–7904. [Link]
- Ager, D. J. (Ed.). (2005). Handbook of Chiral Chemicals. CRC Press.
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Ayati, A., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449. [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 3, 2026, from [Link]
-
Otava, O., et al. (2021). Peptidomimetics, a synthetic tool of drug discovery. Bioorganic & Medicinal Chemistry, 42, 116248. [Link]
-
LibreTexts Chemistry. (2021). 26.7: Peptide Synthesis. Retrieved February 3, 2026, from [Link]
Sources
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. peptide.com [peptide.com]
- 4. mdpi.com [mdpi.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Coupling reaction conditions for 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride
This Application Note provides a comprehensive technical guide for the coupling reactions of 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride . It is designed for medicinal chemists and process scientists requiring high-fidelity protocols for incorporating this building block into peptidomimetics or small molecule scaffolds.
Introduction & Strategic Analysis
3-(2-Amino-1,3-thiazol-4-yl)propanoic acid is a bifunctional thiazole building block containing a carboxylic acid (C-terminus) and a 2-amino group (N-terminus). Handling this compound requires a nuanced understanding of the electronic properties of the 2-aminothiazole ring.
Chemical Profile & Reactivity[1][2][3][4][5][6]
-
2-Aminothiazole Nucleophilicity: The amino group at the 2-position is significantly less nucleophilic than standard aliphatic amines (e.g., lysine, ethylamine) due to electron delocalization into the thiazole ring and the electron-withdrawing nature of the adjacent sulfur and nitrogen.
-
Acidity/Basicity: The compound is supplied as a Hydrochloride (HCl) salt. The carboxylic acid (pKa ~4.5) must be activated for coupling, while the 2-aminothiazole (pKa of conjugate acid ~5.4) requires neutralization but resists protonation in strongly acidic media compared to alkyl amines.
-
Solubility: The HCl salt is highly soluble in water, DMSO, and DMF but poorly soluble in DCM or EtOAc. Neutralization with a tertiary base (DIPEA/NMM) often improves organic solubility but may precipitate the zwitterion.
Decision Matrix: Which Protocol to Use?
Use the following logic to select the appropriate experimental workflow:
Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on the target transformation and partner reactivity.
Protocol A: Direct C-Terminal Coupling (Chemoselective)
Best for: Coupling to primary or secondary aliphatic amines. Mechanism: Relies on the significant nucleophilicity difference between the external aliphatic amine and the internal 2-aminothiazole. The external amine reacts with the active ester much faster than the 2-amino group, minimizing self-coupling.
Materials
-
Substrate: 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid HCl (1.0 equiv)
-
Amine Partner: 1.1 – 1.2 equiv (Aliphatic amine)
-
Coupling Agent: HATU (1.1 equiv) or EDC.HCl (1.2 equiv) / HOBt (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Procedure
-
Dissolution: In a dry round-bottom flask under N2, dissolve the thiazole-acid HCl salt (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Neutralization: Cool to 0°C. Add DIPEA (2.0 equiv) dropwise. The solution may become cloudy as the zwitterion forms.
-
Activation: Add the coupling agent (HATU is preferred for speed; EDC/HOBt for cost). Stir for 5–10 minutes at 0°C.
-
Note: Do not stir too long without the amine partner, or self-coupling (dimerization) may slowly occur.
-
-
Coupling: Add the Amine Partner (1.1 equiv) followed by the remaining DIPEA (1.0–2.0 equiv) to ensure pH > 8.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Look for Product M+1 and potential Dimer M+1).
-
Workup:
-
Dilute with EtOAc. Wash with sat. NaHCO3 (2x), water (1x), and brine (1x).
-
Critical: Avoid acidic washes if your product retains the basic 2-aminothiazole, as it will extract into the aqueous layer. If the product is amphoteric, use n-butanol extraction or direct reverse-phase purification.
-
Protocol B: Protected C-Terminal Coupling (High Fidelity)
Best for: Coupling to weak nucleophiles (anilines) or when absolute purity is required. Concept: Temporarily mask the 2-amino group with a Boc group to prevent any side reactions.
Phase 1: N-Boc Protection[7]
-
Dissolve 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid HCl (1.0 equiv) in 1:1 Dioxane/Water or THF/Water.
-
Add Na2CO3 (2.5 equiv) or NaOH (2.5 equiv).
-
Add Boc2O (Di-tert-butyl dicarbonate) (1.2 equiv).
-
Stir at RT for 12–18 hours.
-
Workup: Acidify carefully to pH ~3 with 1M HCl (precipitate usually forms). Extract with EtOAc. Dry (Na2SO4) and concentrate.
-
Result: 3-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)propanoic acid.
-
Phase 2: Amide Coupling
-
Dissolve N-Boc intermediate in DMF or DCM.
-
Add Amine Partner (1.1 equiv), HATU (1.1 equiv), and DIPEA (3.0 equiv).
-
Stir at RT for 2 hours.
-
Standard aqueous workup (Acid wash is now safe as the amine is Boc-protected).
Phase 3: Deprotection
-
Treat the coupled product with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour.
-
Concentrate to yield the final amide as an HCl or TFA salt.
Protocol C: N-Terminal Acylation (Functionalizing the Thiazole Amine)
Best for: Attaching an acyl group to the 2-amino position. Challenge: The 2-aminothiazole is a poor nucleophile. Standard EDC/NHS conditions often fail. Stronger activation is required.
Method: Acid Chloride / Anhydride Activation
Reagents: Acid Chloride (R-COCl) or Anhydride, Pyridine (as solvent/base) or DCM/TEA/DMAP.
Step-by-Step Procedure
-
Preparation: Suspend 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid HCl (1.0 equiv) in anhydrous DCM (if soluble) or Pyridine (if solubility is an issue).
-
Note: If the C-terminal acid is free, it may interfere. Ideally, the C-terminus should be protected as an ester (e.g., Methyl Ester) before this step, or use a transient silyl protection strategy.
-
Transient Protection (Optional but Recommended): Add TMSCl (2.2 equiv) and DIPEA (2.2 equiv) in DCM to silylate the carboxylic acid and the amine. Then add the acylating agent.[1]
-
-
Acylation: Add the Acid Chloride (1.2 equiv) dropwise at 0°C.
-
If using DCM: Add TEA (3.0 equiv) and catalytic DMAP (0.1 equiv).
-
-
Reaction: Heat may be required.[2] Stir at RT for 2 hours; if no reaction, heat to 50°C. 2-aminothiazoles are notoriously sluggish and often require thermal energy to acylate fully.
-
Workup: Quench with water. If using Pyridine, co-evaporate with Toluene. Extract with EtOAc/Acidic buffer to remove pyridine derivatives.
Summary of Reaction Parameters
| Parameter | Protocol A (Direct) | Protocol B (Protected) | Protocol C (N-Acylation) |
| Target | C-Terminus Coupling | C-Terminus Coupling | N-Terminus Functionalization |
| Primary Risk | Self-coupling (Dimerization) | Extra steps (Protection) | Low Reactivity of 2-NH2 |
| Coupling Agent | HATU / EDC | HATU / T3P | Acid Chloride / HATU |
| Base | DIPEA (Stoichiometric) | DIPEA | Pyridine / TEA + DMAP |
| Temp | 0°C -> RT | RT | RT -> 50°C (Heat often needed) |
| Key Insight | Works for aliphatic amines | Gold standard for purity | Requires "Force" (DMAP/Heat) |
Troubleshooting & Optimization
-
Issue: Low Yield in N-Acylation.
-
Cause: The 2-aminothiazole is electronically deactivated.
-
Fix: Switch to DMAP catalysis (10-20 mol%) or use the Acid Chloride in Pyridine at 60°C.
-
-
Issue: Solubility of Starting Material.
-
Cause: Zwitterionic character of the amino acid.
-
Fix: Use DMAc (Dimethylacetamide) or NMP instead of DMF. Addition of LiCl (5%) can sometimes disrupt aggregates.
-
-
Issue: Dimer Formation during Direct Coupling.
-
Cause: Slow addition of the external amine.
-
Fix: Pre-mix the external amine and base, then add the coupling agent last (Reverse Addition), or ensure the external amine is in large excess (1.5–2.0 equiv).
-
References
-
Synthesis and biological evaluation of 2-aminothiazoles. National Institutes of Health (NIH) / PubMed. Discusses the nucleophilicity and acylation challenges of the 2-aminothiazole scaffold.
-
Coupling reagents for amide synthesis. Sigma-Aldrich / Merck Technical Bulletins. General protocols for HATU/EDC usage with heteroaromatic amines.
-
Synthesis of 2-aminothiazole derivatives. EXCLI Journal. Provides experimental details on the synthesis and modification of 2-aminothiazole sulfonamides and amides.
-
3-(2-Amino-1,3-thiazol-4-yl)propanoic acid Properties. PubChem. Chemical and physical property data for solubility and stability assessments.[3] [4]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. excli.de [excli.de]
- 4. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2S | CID 13017673 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification techniques for 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride derivatives
This guide details the purification strategies for 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride and its derivatives. These molecules possess a unique "pseudo-amino acid" character—containing both a basic aminothiazole moiety and an acidic carboxyl tail—which necessitates a purification logic distinct from standard lipophilic small molecules.[1][2]
Application Note: Chemical Logic & Impurity Profile
1. The Amphoteric Challenge Unlike simple thiazoles, this scaffold exhibits zwitterionic behavior.[2][3]
-
Acidic Domain: The propanoic acid tail (
). -
Basic Domain: The 2-aminothiazole nitrogen (
).[1][2][4] -
Implication: The molecule exists as a cation at pH < 4 (HCl salt form), a zwitterion/neutral species at pH 4.5–5.5, and an anion at pH > 6.[1][2][3] Purification must exploit these solubility switches.
2. Common Impurity Profile (Hantzsch Synthesis)
The standard synthesis involves condensing thiourea with
-
Impurity A (Thiourea): Highly polar, water-soluble.[1][2][3][4] Difficult to remove by simple extraction.
-
Impurity B (
-Haloketones): Lachrymators, potential alkylating agents.[1][2][3][4] Lipophilic.[2][4] -
Impurity C (Hantzsch Dimers): Oxidative coupling products of aminothiazoles (azo/hydrazo derivatives), often colored (yellow/orange).[1][2][3][4]
Strategic Overview: The Purification Triad
| Stage | Technique | Objective | Target Purity |
| I. Isolation | pH-Switch Precipitation | Bulk removal of reactants (Thiourea/Haloketones).[1][2][4] | >85% |
| II.[2][3][4][5][6] Enrichment | SCX Solid Phase Extraction | Removal of non-basic impurities and desalting. | >95% |
| III.[2] Polishing | Preparative RP-HPLC | Isolation of specific derivatives/isomers. | >99% |
Protocol A: pH-Switch Crystallization (Bulk Purification)
Best for: Gram-scale synthesis where the HCl salt is the desired final form.[1][4]
Principle: The HCl salt is soluble in water/methanol but insoluble in acetone/ether.[2] The free zwitterion is often sparingly soluble in cold water.[2]
Step-by-Step Procedure:
-
Reaction Quench: Upon completion of the Hantzsch reaction (typically in refluxing ethanol), concentrate the mixture to
20% volume.[1] -
Impurity Wash (Lipophilic):
-
Isoelectric Precipitation (Optional for Zwitterion):
-
HCl Salt Formation (Final Form):
-
Wash: Filter and wash the white crystals with cold Acetone/Ether (removes colored oxidative impurities).[2]
Protocol B: SCX Ion-Exchange (Scavenging & Desalting)
Best for: Removing excess thiourea and converting salts.[1][2][4]
Materials: Strong Cation Exchange (SCX) Cartridge (sulfonic acid bonded silica).[1][2][3][4]
Workflow:
-
Loading: Dissolve crude material in water/MeOH (50:50) at pH 2–3.[1][2][3][4] Load onto the column.[11]
-
Washing: Flush with 100% Methanol .
-
Elution: Elute with 2M Ammonia in Methanol .
-
Conversion: Evaporate the methanolic ammonia. Redissolve residue in dilute HCl and lyophilize to obtain the clean Hydrochloride salt.
Protocol C: Preparative RP-HPLC (High Purity)
Best for: Drug discovery screening compounds requiring >99% purity.[1][2][3][4]
Critical Parameter: Mobile phase pH must be controlled to prevent peak tailing caused by the free amine interacting with silanols.[1]
HPLC Conditions Table:
| Parameter | Condition | Rationale |
| Column | C18 or Phenyl-Hexyl (5 | Phenyl-Hexyl offers unique selectivity for aromatic thiazoles.[1][2][4] |
| Mobile Phase A | Water + 0.1% TFA (or Formic Acid) | Acidic pH keeps the amine protonated ( |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Standard organic modifier.[2][4] |
| Gradient | 0–5% B (Hold 2 min) | The molecule is polar; start with high aqueous content to ensure retention. |
| Detection | UV 254 nm & 280 nm | Aminothiazoles absorb strongly at 250–260 nm.[2][4] |
Purification Workflow:
-
Sample Prep: Dissolve 100 mg crude in 1 mL Water/DMSO (9:1). Filter through 0.22
m PTFE filter.[2][4] -
Injection: Inject 500
L onto a 20mm ID Prep column. -
Collection: Trigger fraction collection by threshold (UV absorbance).
-
Post-Processing:
Visualization: Purification Decision Logic
Caption: Decision matrix for selecting the optimal purification route based on scale and purity requirements.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Oily Product | Residual solvent or impurities preventing lattice formation.[1][2][4] | Triturate the oil with diethyl ether or hexane.[2] Scratch the flask glass to induce nucleation.[2] |
| Colored Impurities | Oxidation of aminothiazole (dimer formation).[1][2][3][4] | Treat aqueous solution with Activated Charcoal (5% w/w) at 50°C for 30 min, then filter. |
| Low Recovery (SCX) | Product eluting during wash step.[1][2][3][4] | Ensure the wash solvent is neutral MeOH.[2] Do not use acidic MeOH for washing.[2][4] |
| Broad HPLC Peaks | Silanol interaction or column overload.[2][4] | Increase TFA concentration to 0.2% or switch to a "Polar Embedded" C18 column. |
References
-
BenchChem. (2025).[1][2][3][4][7] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. Retrieved from [1][2][3][4]
-
Organic Syntheses. (1992).[1][2][3][4] (R)-3-Amino-3-(p-methoxyphenyl)propionic acid.[1][2][4] Organic Syntheses, 70,[1][2][3] 60. Retrieved from [1][2][3][4]
-
Kashyap, S. J., et al. (2012).[1][2][3] Synthesis of 2-aminothiazole derivatives and their biological activity. Der Pharma Chemica, 4(3).[1][2][3][11] Retrieved from [1][2][3][4]
-
MDPI. (2024).[1][2][3][4] Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives. Pharmaceuticals.[2][4][6][7][10][12] Retrieved from [1][2][3][4]
-
Google Patents. (2014).[1][2][3][4] Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. CN104926717A.[2][4] Retrieved from
Sources
- 1. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 3. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. excli.de [excli.de]
- 12. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
Evaluating the Cytotoxic Potential of Novel Thiazole Compounds: A Guide to Cell Viability Assays
Introduction: The Promise of Thiazole Compounds in Oncology
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] In the landscape of oncology drug discovery, thiazole derivatives have emerged as a particularly promising class of molecules, exhibiting potent anticancer effects across a variety of cancer cell lines.[1][2] These compounds exert their therapeutic effects through diverse mechanisms of action, including the induction of apoptosis (programmed cell death), disruption of the cell cycle, and inhibition of key signaling pathways crucial for tumor growth and survival.[2]
The initial assessment of any novel therapeutic agent's efficacy hinges on its ability to selectively kill cancer cells or inhibit their proliferation. Therefore, robust and reliable methods for quantifying cell viability are paramount in the early stages of drug development. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate cell viability assays for evaluating novel thiazole compounds. We will delve into the underlying principles of commonly used assays, provide detailed protocols, and discuss critical considerations for ensuring data integrity and making informed decisions in the drug discovery pipeline.
Navigating the Landscape of Cell Viability Assays: A Strategic Approach
The selection of a cell viability assay is not a one-size-fits-all decision. The optimal choice depends on the specific research question, the compound's mechanism of action, and the experimental throughput requirements. A multi-faceted approach, often employing orthogonal assays, is recommended to build a comprehensive and validated understanding of a compound's cytotoxic profile.
A crucial initial step is to determine whether a compound is cytotoxic (directly kills cells) or cytostatic (inhibits cell proliferation without causing cell death). This distinction is vital for understanding the therapeutic potential of a new drug candidate. Assays that measure metabolic activity are often used as a primary screen for both effects, while more specific assays can then be employed to elucidate the precise mechanism of cell death.
Below, we explore a selection of widely used cell viability assays, discussing their principles, advantages, and limitations, with a special focus on their application to thiazole-based compounds.
Tetrazolium-Based Assays: Gauging Metabolic Activity
Assays based on the reduction of tetrazolium salts are among the most common methods for assessing cell viability. These colorimetric assays rely on the activity of mitochondrial dehydrogenases in metabolically active cells to reduce a tetrazolium salt to a colored formazan product. The intensity of the color is directly proportional to the number of viable cells.
The MTT assay is a widely used and cost-effective method.[3] In this assay, the yellow, water-soluble MTT is reduced by mitochondrial reductases to a purple, insoluble formazan.[3] The formazan crystals must then be solubilized before the absorbance can be measured.
Causality Behind Experimental Choices: The MTT assay is a good initial screening tool due to its simplicity and low cost. However, the requirement for a solubilization step introduces an additional source of potential error and can be cumbersome for high-throughput screening.
Potential for Interference with Thiazole Compounds: A critical consideration when using tetrazolium-based assays is the potential for direct chemical interference from the test compound.[3][4] Compounds with inherent reducing properties can directly reduce the tetrazolium salt, leading to a false-positive signal (an apparent increase in viability).[4] While direct evidence for the thiazole ring itself acting as a reducing agent in this context is not firmly established, the diverse functionalities that can be appended to the thiazole scaffold mean that this possibility must be rigorously evaluated for each new compound. It is crucial to include a "compound only" control (compound in media without cells) to assess for any non-cellular reduction of MTT.[4]
Protocol: MTT Cell Viability Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the novel thiazole compounds in a complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[5]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[3] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells (media and MTT only) from all other wells. Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
The XTT assay is a second-generation tetrazolium assay that offers an advantage over the MTT assay. The formazan product of XTT is water-soluble, eliminating the need for a solubilization step.[3] This simplifies the protocol and makes it more amenable to high-throughput screening.
Causality Behind Experimental Choices: The XTT assay is preferable to the MTT assay for high-throughput applications due to its simpler workflow. The elimination of the solubilization step reduces pipetting errors and saves time.
Potential for Interference with Thiazole Compounds: Similar to the MTT assay, the XTT assay is susceptible to interference from reducing compounds.[3] Therefore, the same "compound only" control is essential to rule out false-positive results.
Protocol: XTT Cell Viability Assay
Materials:
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 450-500 nm
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized for the specific cell line being used.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at a wavelength between 450 and 500 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle-treated control.
Resazurin (alamarBlue®) Assay: A Fluorescent Alternative
The resazurin assay, commercially known as alamarBlue®, is another metabolic indicator that is widely used to assess cell viability. In this assay, the blue, non-fluorescent resazurin is reduced by viable cells to the pink, highly fluorescent resorufin. The fluorescence intensity is proportional to the number of living cells.
Causality Behind Experimental Choices: The resazurin assay is generally more sensitive than the tetrazolium-based assays and has a wider linear range. It is also a homogeneous assay, meaning the reagent is added directly to the cells in their culture medium, simplifying the workflow.
Potential for Interference with Thiazole Compounds: As with the tetrazolium assays, reducing compounds can interfere with the resazurin assay. A "compound only" control is necessary. Additionally, compounds that are inherently fluorescent at the excitation and emission wavelengths of resorufin can also cause interference.
ATP-Based Assays (e.g., CellTiter-Glo®): A Luminescent Readout of Viability
ATP-based assays are highly sensitive methods that quantify the amount of ATP present in a cell population. Since ATP is a key indicator of metabolically active cells and is rapidly degraded upon cell death, the level of ATP is directly proportional to the number of viable cells. The CellTiter-Glo® assay is a popular example that uses a thermostable luciferase to generate a luminescent signal in the presence of ATP.
Causality Behind Experimental Choices: ATP-based assays are the "gold standard" for high-throughput screening due to their high sensitivity, wide dynamic range, and simple "add-mix-measure" protocol. The rapid lysis of cells and stabilization of ATP provide a snapshot of cell viability at the time of reagent addition.
Potential for Interference with Thiazole Compounds: While less susceptible to interference from reducing compounds than tetrazolium or resazurin assays, ATP-based assays can be affected by compounds that inhibit the luciferase enzyme. A control to test for luciferase inhibition by the thiazole compound is recommended for rigorous validation.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment: Seed cells in an opaque-walled 96-well plate and treat with thiazole compounds as described in the MTT protocol.
-
Plate Equilibration: After the treatment period, equilibrate the plate to room temperature for approximately 30 minutes.[5]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[5]
-
Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the average luminescence of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle-treated control.
Visualizing the Workflow: A Comparative Overview
Caption: Comparative workflow of common cell viability assays.
Data Presentation: Summarizing Cytotoxicity Data
The results of cell viability assays are typically presented as IC₅₀ values, which represent the concentration of a compound that inhibits cell viability by 50%. A lower IC₅₀ value indicates a more potent compound. It is good practice to present the data in a clear and organized table.
| Compound ID | Target Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) |
| Thiazole-001 | MCF-7 (Breast Cancer) | MTT | 48 | 5.2 |
| Thiazole-001 | A549 (Lung Cancer) | MTT | 48 | 8.9 |
| Thiazole-002 | MCF-7 (Breast Cancer) | XTT | 48 | 2.1 |
| Thiazole-002 | A549 (Lung Cancer) | XTT | 48 | 3.5 |
| Thiazole-003 | MCF-7 (Breast Cancer) | CellTiter-Glo® | 48 | 1.8 |
| Thiazole-003 | A549 (Lung Cancer) | CellTiter-Glo® | 48 | 2.9 |
Delving Deeper: Unraveling the Mechanism of Cell Death
Many thiazole-based anticancer agents exert their effects by inducing apoptosis.[2] Therefore, after an initial screen for cytotoxic or cytostatic activity, it is crucial to perform secondary assays to confirm the mechanism of cell death. Distinguishing between apoptosis and necrosis is a critical step in this process.
Apoptosis vs. Necrosis
-
Apoptosis is a highly regulated, energy-dependent process of programmed cell death characterized by specific morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. It is a "clean" form of cell death that does not typically elicit an inflammatory response.
-
Necrosis , in contrast, is an uncontrolled form of cell death that occurs in response to acute cellular injury. It is characterized by cell swelling, loss of membrane integrity, and the release of cellular contents, which can trigger inflammation.
Assays to Differentiate Apoptosis and Necrosis
A combination of assays is often used to confidently distinguish between these two modes of cell death.
Caspases are a family of proteases that play a central role in the execution of apoptosis. The activation of specific caspases is a hallmark of apoptosis.
-
Initiator Caspases: Caspase-8 is a key initiator caspase in the extrinsic (death receptor-mediated) pathway of apoptosis, while caspase-9 is the primary initiator caspase in the intrinsic (mitochondrial-mediated) pathway.[6]
-
Executioner Caspases: Caspases-3 and -7 are the main executioner caspases that cleave a variety of cellular substrates, leading to the morphological and biochemical changes associated with apoptosis.
Luminescent assays like Caspase-Glo® 3/7, 8, and 9 provide a sensitive and convenient method for measuring the activity of these key caspases.
Caption: Simplified overview of the extrinsic and intrinsic apoptotic pathways.
Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Reagent
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the thiazole compounds in an opaque-walled 96-well plate as previously described.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.
-
Incubation: Gently mix the contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: An increase in luminescence compared to the vehicle control indicates the activation of caspases-3 and -7.
Scientific Integrity and Trustworthiness: Building a Self-Validating System
To ensure the scientific rigor of your findings, it is essential to design your experimental workflow as a self-validating system. This involves incorporating appropriate controls, using orthogonal assays to confirm results, and being aware of the potential for assay artifacts.
Key Principles for a Self-Validating System:
-
Mechanism-Based Assays: If a compound is hypothesized to induce apoptosis, directly measure the markers of apoptosis, such as caspase activation, rather than relying solely on a decrease in metabolic activity.
-
Comprehensive Controls:
-
Vehicle Control: To account for any effects of the solvent used to dissolve the compound.
-
Untreated Control: To establish a baseline for normal cell viability.
-
Positive Control: A compound with a known mechanism of action to ensure the assay is performing as expected.
-
Compound-Only Control: To test for direct interference of the thiazole compound with the assay reagents.
-
-
Dose-Response and Time-Course Studies: Evaluate the effects of the thiazole compounds over a range of concentrations and time points to understand the kinetics of their cytotoxic or cytostatic effects.
-
Assay Validation: Before screening a large number of compounds, validate the chosen assay for the specific cell line being used. This includes determining the optimal cell seeding density, reagent incubation times, and the linear range of the assay.[7]
By adhering to these principles, researchers can build a robust dataset that provides a high degree of confidence in the observed biological effects of novel thiazole compounds.
Conclusion: A Pathway to Confident Drug Discovery
The evaluation of cell viability is a cornerstone of anticancer drug discovery. For novel thiazole compounds, a strategic and well-validated approach to assay selection and execution is critical for generating reliable and meaningful data. By understanding the principles and potential pitfalls of different assays and by incorporating a self-validating experimental design, researchers can confidently identify and advance promising new therapeutic candidates. The protocols and insights provided in this application note serve as a guide to navigating this crucial phase of the drug discovery process, ultimately contributing to the development of new and effective cancer therapies.
References
-
Ulukaya, E., et al. (2017). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Toxicology in Vitro, 43, 1-6. [Link]
-
ResearchGate. (2017). The MTT Viability Assay Yields Strinkingly False Positive Viabilities Although The Cells Are Died by Some Plant Extracts. [Link]
-
Stockert, J. C., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12847. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7309. [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1716. [Link]
-
ResearchGate. (2025). (PDF) The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). MDPI. [Link]
-
Caspase-8 and Tyrosine Kinases: A Dangerous Liaison in Cancer. (2023). Cancers, 15(13), 3326. [Link]
-
An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. (2024). Toxics, 12(1), 1. [Link]
-
Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). PubMed Central. [Link]
-
A review for cell-based screening methods in drug discovery. (n.d.). PubMed Central. [Link]
-
ResearchGate. (2015). Any advice on a MTT assay false positive result?. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells. [Link]
-
Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (n.d.). PubMed Central. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology, 8, 313. [Link]
-
Biomarker method validation in anticancer drug development. (n.d.). PubMed Central. [Link]
-
The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. (2017). PubMed. [Link]
-
ResearchGate. (n.d.). Caspases 8 and 9 enzymatic activity in lung cancer cells treated with different compound 5c concentrations.. [Link]
-
ResearchGate. (2022). (PDF) Cell viability assays. [Link]
-
Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. (2018). PubMed Central. [Link]
-
struggling with MTT assay. (2023). Reddit. [Link]
-
Caspase Activation in Cancer Therapy. (n.d.). NCBI Bookshelf. [Link]
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Tackling assay interference associated with small molecules. (2024). Nature Reviews Drug Discovery. [Link]
-
Applying analytical method validation to cell-based potency assays. (2024). Sterling Pharma Solutions. [Link]
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Novel 1,4-Naphthoquinone-Zidovudine Hybrid: Design, Synthesis, and In Vitro Evaluation of Its Anti-Trypanosomatid and Cytotoxic Activities. (n.d.). MDPI. [Link]
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Application Notes and Protocols for Thiazole Derivatives in Agrochemical Research
Introduction: The Thiazole Scaffold - A Cornerstone of Modern Agrochemicals
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a privileged scaffold in the annals of medicinal and agrochemical science.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse functionalization have made it a cornerstone in the development of innovative solutions for crop protection.[3][4][5] The inherent biological activity of the thiazole moiety has been harnessed to create a wide array of commercial agrochemicals, spanning fungicides, insecticides, herbicides, and even agents that stimulate a plant's innate defense mechanisms.[4][6][7]
Commercially successful examples such as the neonicotinoid insecticides Thiamethoxam and Clothianidin, and the fungicides Thiabendazole and Thifluzamide, underscore the profound impact of thiazole chemistry on global agriculture.[6][8] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the application of thiazole derivatives in agrochemical research. It moves beyond simple listings to explain the causality behind experimental choices, offering detailed protocols and a framework for the rational design of next-generation crop protection agents.
Part 1: Dominant Classes and Mechanisms of Thiazole-Based Agrochemicals
The versatility of the thiazole ring allows it to interact with a wide range of biological targets in pests and pathogens. This has led to its incorporation into multiple classes of agrochemicals, each with a distinct mode of action.
Thiazole-Based Fungicides: Guardians of Crop Health
Thiazole derivatives have a long history in antifungal research, beginning with the development of Thiabendazole in 1962.[7] These compounds are critical for controlling diseases like mold and blight in fruits and vegetables.[9]
Mechanism of Action: A primary mechanism for many thiazole antifungals is the inhibition of crucial enzymes in the fungal cell.[9] For instance, some act similarly to other azole fungicides by targeting the cytochrome P450 demethylase enzyme. This enzyme is essential for converting lanosterol into ergosterol, a vital component of the fungal cell membrane. Inhibiting this process disrupts membrane integrity, leading to cell death.[9]
However, newer thiazole fungicides exhibit novel modes of action. Oxathiapiprolin , a piperidinyl thiazole isoxazoline, targets an oxysterol-binding protein (OSBP), representing a distinct and potent mechanism against oomycete pathogens like Phytophthora infestans (late blight).[7] This diversity in targets is crucial for managing fungicide resistance.
Caption: Ergosterol biosynthesis inhibition by a thiazole fungicide.
Thiazole-Based Insecticides: Precision Nerve Agents
The development of thiazole-containing neonicotinoids revolutionized insect pest management. Compounds like Thiamethoxam and Clothianidin are systemic insecticides effective against a broad range of sucking and chewing pests such as aphids and leafhoppers.[8][10]
Mechanism of Action: These insecticides act as competitive regulators of the nicotinic acetylcholine receptor (nAChR) in the insect's central nervous system.[8] They mimic the neurotransmitter acetylcholine (ACh) but are not easily broken down by acetylcholinesterase. This leads to persistent and irreversible binding to the nAChRs, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect. Their selectivity for insect nAChRs over mammalian receptors is a key aspect of their toxicological profile.
Caption: Disruption of insect nerve signaling by Thiamethoxam.
Herbicides and Plant Defense Activators
While less common than fungicides and insecticides, thiazole derivatives also function as herbicides (e.g., Methabenzthiazuron ) and, fascinatingly, as plant defense activators.[6] Isotianil is a prime example of the latter, functioning not by directly killing a pathogen, but by triggering the plant's own immune system.[7] This mechanism, known as Systemic Acquired Resistance (SAR), primes the plant for a more rapid and robust defense against subsequent pathogen attacks, offering a durable and indirect mode of crop protection.[7][11]
Part 2: The Agrochemical R&D Workflow
The journey from a chemical concept to a viable agrochemical involves synthesis, optimization through structure-activity relationship studies, and rigorous bioactivity screening.
Synthesis of Thiazole Derivatives: Building the Core Scaffold
The Hantzsch thiazole synthesis, first described in the 19th century, remains a cornerstone for creating this heterocyclic system.[12] It classically involves the condensation reaction between an α-haloketone and a thioamide-containing compound.[13]
Causality Behind the Method: The Hantzsch synthesis is favored for its reliability, versatility, and the accessibility of starting materials. It allows for the introduction of substituents at various positions on the thiazole ring, which is fundamental for exploring structure-activity relationships. While traditional methods are robust, modern research increasingly adopts greener approaches, such as microwave-assisted synthesis or the use of eco-friendly solvents, to reduce reaction times and environmental impact.[14][15]
Caption: General workflow for thiazole derivative synthesis.
Protocol 1: Hantzsch Synthesis of Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
This protocol is adapted from the principles of Hantzsch condensation as described in cited literature.[12]
Objective: To synthesize a model 2-aminothiazole derivative, a common building block in agrochemical research.
Materials:
-
Thiourea
-
Ethyl 2-chloroacetoacetate (α-haloketone)
-
Ethanol (Solvent)
-
Sodium bicarbonate (for neutralization)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Beakers, filter funnel, filter paper
-
Thin Layer Chromatography (TLC) apparatus
-
Characterization equipment (FT-IR, GC-MS, NMR)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve thiourea (1 equivalent) in 100 mL of ethanol. Stir until fully dissolved.
-
Addition of Reactant: To the stirring solution, add ethyl 2-chloroacetoacetate (1 equivalent) dropwise at room temperature.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) using a heating mantle. Maintain reflux for 3-4 hours.
-
Causality: Heating provides the necessary activation energy for the condensation and cyclization reaction to proceed at an efficient rate.
-
-
Monitoring: Monitor the reaction progress using TLC. A common mobile phase is a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of a new spot indicates product formation.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate (the hydrochloride salt of the product) may form.
-
Neutralization & Isolation: Slowly add a saturated solution of sodium bicarbonate to the mixture until the pH is neutral (~7). This deprotonates the amine and facilitates precipitation of the free base.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate.
-
Validation: Dry the purified product and characterize its structure and purity using melting point, FT-IR, GC-MS, and NMR spectroscopy to confirm the successful synthesis.
Structure-Activity Relationship (SAR) Studies
SAR is a critical process where chemists systematically modify the structure of a lead compound and assess how these changes impact its biological activity.[4] This iterative process is key to optimizing potency, selectivity, and safety. For thiazole derivatives, key modifications often involve changing the substituents at the C2, C4, and C5 positions of the ring.
Key Insights from SAR Studies:
-
Electronic Effects: The introduction of electron-withdrawing groups (e.g., nitro, halogen) on phenyl rings attached to the thiazole scaffold often enhances antimicrobial or insecticidal activity compared to electron-donating groups.[16][17]
-
Steric Hindrance: The size and shape of substituents can influence how well the molecule fits into the active site of a target protein.
-
Lipophilicity: Adjusting the lipophilicity (fat-solubility) of the molecule can affect its ability to penetrate the cell walls of fungi or the exoskeleton of insects.
Table 1: Example of SAR in N-pyridylpyrazole Thiazole Derivatives (Based on data for insecticidal activity against Lepidoptera pests)[8][16]
| Compound Type | R Group on Benzene Ring | Relative Insecticidal Activity | Rationale |
| Thiazole Amide | Electron-withdrawing (e.g., -Cl, -CF₃) | High | Enhances binding affinity to the target site. |
| Thiazole Amide | Electron-donating (e.g., -CH₃, -OCH₃) | Moderate to Low | May reduce the electronic complementarity with the target receptor. |
| Thiazole Ester | N/A | Generally Lower | The amide linkage appears to be a more favorable pharmacophore for this target class than the ester linkage. |
Bioactivity Screening Protocols
Once synthesized, novel thiazole derivatives must be tested for biological activity. The chosen screening method must be reproducible, scalable, and relevant to the target application.
Caption: High-throughput screening pipeline for new agrochemicals.
Protocol 2: In Vitro Antifungal Screening (Mycelial Growth Inhibition)
Objective: To determine the concentration at which a thiazole derivative inhibits the growth of a target fungal pathogen.
Causality Behind the Method: This assay provides a direct, quantifiable measure of a compound's fungistatic or fungicidal activity. It is a rapid and cost-effective primary screen to identify promising candidates before moving to more complex in vivo studies.
Materials:
-
Pure fungal culture (e.g., Sclerotinia sclerotiorum, Phytophthora infestans)
-
Potato Dextrose Agar (PDA) medium
-
Synthesized thiazole derivatives, dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes, micropipettes, fungal punch/cork borer
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow it to cool to 45-50°C.
-
Compound Addition: Add the test thiazole derivative (dissolved in DMSO) to the molten PDA to achieve a range of final concentrations (e.g., 1, 5, 10, 50, 100 mg/L). Also prepare a solvent-only control (e.g., DMSO) and a negative control (no compound).
-
Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing fungal culture plate. Place the disc, mycelium-side down, in the center of each test and control plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. Use this data to determine the EC₅₀ value (the effective concentration that causes 50% inhibition).
Part 3: Case Study - Rational Design of a Dual-Action Fungicide
A powerful strategy in modern agrochemical design is the combination of bioactive substructures to create novel molecules with enhanced or multiple modes of action.[7]
Design Rationale: Researchers ingeniously combined the structural features of two known thiazole derivatives:
-
Isotianil: Known to induce Systemic Acquired Resistance (SAR) in plants.[7]
-
Oxathiapiprolin: A potent fungicide targeting the oxysterol-binding protein (PcORP1).[7]
The goal was to synthesize a novel isothiazole-thiazole derivative that could both directly inhibit fungal growth and activate the plant's own defense system, providing a robust, dual-pronged approach to disease control.[7][18]
Experimental Validation and Key Findings: A series of 21 novel isothiazole-thiazole derivatives were synthesized and tested. One compound, designated 6u , emerged as a highly promising candidate.[7][11]
1. Fungicidal Activity: Compound 6u demonstrated exceptionally high fungicidal activity against oomycete pathogens in vivo.
Table 2: Fungicidal Activity (EC₅₀) of Compound 6u (Data from Wu et al., 2018)[7][11]
| Pathogen | EC₅₀ of Compound 6u (mg/L) |
| Pseudoperonospora cubensis | 0.046 |
| Phytophthora infestans | 0.20 |
2. Mode of Action Validation:
-
Cross-Resistance Studies: Fungal strains resistant to other fungicides were still susceptible to compound 6u, suggesting a novel or specific mode of action.[7]
-
Molecular Docking: Computational modeling showed that compound 6u docked effectively into the same binding site of the PcORP1 protein as Oxathiapiprolin, strongly supporting the hypothesis that it shares the same molecular target.[7][18]
-
SAR Gene Expression: To confirm its ability to induce plant defenses, researchers treated plants with compound 6u and used quantitative PCR (Q-PCR) to measure the expression of the defense-related gene pr1. The expression of pr1 was significantly upregulated, increasing 43-fold after 24 hours and 122-fold after 48 hours.[7][11]
Conclusion and Future Perspectives
The thiazole scaffold continues to be an exceptionally fruitful starting point for the discovery of novel agrochemicals. Its synthetic tractability and biological versatility ensure its relevance in addressing the ongoing challenges of food security, pest resistance, and environmental sustainability.[4][5] Future research will likely focus on further exploiting the principles of rational design to create highly specific, potent, and environmentally benign thiazole derivatives. The development of compounds with novel or multiple modes of action, as exemplified by the case study, represents a critical strategy to extend the lifespan of our crop protection tools and ensure a sustainable agricultural future.
References
- Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. American Institute of Physics Inc.
- Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection.
- An overview of the synthesis, therapeutic potential and patents of thiazole deriv
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
- Synthesis and modification of novel thiazole-fused quinoxalines as new insecticidal agents against the cotton leafworm Spodoptera litura. RSC Publishing.
- Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties.
- Thiazole antifungals. EBSCO.
- Discovery of Novel N-Pyridylpyrazole Thiazole Deriv
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors.
- Optimizing Agrochemical Synthesis with Versatile Thiazole Building Blocks. LinkedIn.
- Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hep
- Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives.
- Thiazole and Isothiazole Chemistry in Crop Protection.
- An Overview of Thiazole Derivatives and its Biological Activities.
- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Bentham Science.
- Thiazole derivatives: prospectives and biological applications.
- Thiazole and Isothiazole Chemistry in Crop Protection. PubMed.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- Design, synthesis and fungicidal activity of isothiazole–thiazole deriv
- Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives.
- Thiazole and Isothiazole Chemistry in Crop Protection.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiazole and Isothiazole Chemistry in Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads [mdpi.com]
- 9. Thiazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 10. Synthesis and modification of novel thiazole-fused quinoxalines as new insecticidal agents against the cotton leafworm Spodoptera litura : design, cha ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08096C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. scholar.ui.ac.id [scholar.ui.ac.id]
- 13. archives.ijper.org [archives.ijper.org]
- 14. bepls.com [bepls.com]
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- 18. pubs.rsc.org [pubs.rsc.org]
Synthesis of radiolabeled 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride for imaging studies
Application Note: Radiosynthesis of [
Abstract & Scope
This application note details the radiosynthesis of 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid labeled with Carbon-11 at the C-2 position of the thiazole ring.[1] This small molecule, a structural analog of glutamate and a "privileged scaffold" in medicinal chemistry, is synthesized using a fully automated Hantzsch Thiazole Synthesis .
The protocol utilizes [
Scientific Background & Mechanism
The 2-aminothiazole ring is a critical pharmacophore found in numerous bioactive compounds, including CDK inhibitors and antimicrobial agents.[1][2][3] For imaging applications, the integrity of the tracer depends on the stability of the radiolabel.
The Hantzsch Strategy:
We employ the Hantzsch thiazole synthesis because it allows for the construction of the thiazole ring around the radioactive carbon. By using [
Reaction Mechanism:
-
Nucleophilic Attack: The sulfur atom of [
C]thiourea attacks the -carbon of 5-bromo-4-oxopentanoic acid (S-alkylation).[1] -
Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon.
-
Dehydration: Loss of water drives the aromatization, forming the stable thiazole ring.
Chemical Pathway Visualization
The following diagram illustrates the retrosynthetic logic and the forward radiochemical pathway.
Caption: Radiosynthesis workflow from cyclotron target to final Hantzsch cyclization product.
Detailed Experimental Protocol
Reagents and Materials
-
Cyclotron Target: N
gas (+ 1% O or H depending on module). -
Precursor A: [
C]HCN (produced on-line). -
Precursor B (Substrate): 5-bromo-4-oxopentanoic acid (5.0 mg) dissolved in Ethanol (500
L).[1] -
Catalyst/Reagent: Ammonium sulfide or elemental sulfur (for thiourea formation).
-
Solvents: Ethanol (EtOH), HPLC grade water.
Automated Synthesis Steps
Phase I: Synthesis of [
-
Trapping: [
C]CO is converted to [ C]CH and then [ C]HCN via high-temperature ammonolysis over a Platinum (Pt) catalyst. -
Conversion: The [
C]HCN gas is trapped in a solution of ammonium sulfide [(NH ) S] or polysulfide at room temperature. -
Heating: The mixture is heated to 100°C for 5 minutes in a sealed reaction vessel.
-
Evaporation: Excess solvent and unreacted sulfide are removed by helium flow at 110°C, leaving dry [
C]thiourea.
Phase II: Hantzsch Cyclization
-
Addition: The solution of 5-bromo-4-oxopentanoic acid in ethanol is added to the dry [
C]thiourea residue. -
Reaction: The vessel is sealed and heated to 80°C for 10 minutes .
-
Note: Ethanol is the preferred solvent as it facilitates the solubility of both the polar thiourea and the lipophilic bromoketone.
-
-
Quenching: The reaction is quenched with 2 mL of HPLC mobile phase (10% Ethanol in 0.1M NaH
PO ).
Phase III: Purification
-
Injection: The crude mixture is loaded onto a semi-preparative HPLC column (e.g., C18 Reverse Phase).
-
Elution: Isocratic elution (10% EtOH / 90% Buffer). The aminothiazole is polar and elutes early.
-
Formulation: The product fraction is collected through a sterile 0.22
m filter into a sterile vial containing saline.
Automation Logic & Module Flow
The following diagram represents the fluidic logic required for a standard synthesis module (e.g., GE TRACERlab or Synthera).
Caption: Fluidic logic for the automated synthesis module handling [11C]HCN and liquid reagents.
Quality Control & Data Summary
The following parameters must be verified before release for imaging studies.
| Parameter | Specification | Typical Result | Method |
| Radiochemical Yield (RCY) | > 10% (decay corrected) | 25 ± 5% | Dose Calibrator |
| Radiochemical Purity (RCP) | > 95% | > 99% | HPLC (Rad Detector) |
| Specific Activity | > 1 Ci/µmol (> 37 GBq/µmol) | 2-5 Ci/µmol | HPLC (UV @ 254nm) |
| Total Synthesis Time | < 45 minutes | 38 minutes | EOS - EOB |
| pH | 4.5 - 7.5 | 6.0 | pH Strip |
| Identity | Co-elution with standard | Confirmed | HPLC (UV/Rad) |
Critical Troubleshooting Points:
-
Low Yield: Often caused by wet [
C]thiourea. Ensure the evaporation step in Phase I is complete. Traces of water can impede the condensation with the bromoketone. -
Impurity Profile: If a peak appears at the solvent front, it is likely unreacted [
C]thiourea. Increase reaction time or temperature (up to 90°C).
References
-
Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link
-
Gona, K. B., et al. (2015).[4] "Synthesis and 11C-Radiolabelling of 2-Carboranyl Benzothiazoles". Molecules, 20(5), 7495–7509. Link
-
Saxena, P., et al. (2021).[5][6] "An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging". Current Radiopharmaceuticals, 14(2), 92-100.[1][6] Link
-
Pockes, S., et al. (2017). "Synthesis and radiopharmacological characterization of 2-amino-4-arylthiazole derivatives as TSPO ligands". Nuclear Medicine and Biology, 50, 1-10.[1] (Demonstrates general utility of thiazole radiolabeling).
-
BenchChem. (2025).[3] "Hantzsch Synthesis of 2-Aminothiazoles: Application Notes". Link (General protocol grounding).
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and 11C-Radiolabelling of 2-Carboranyl Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Hantzsch Thiazole Synthesis
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this classic and powerful reaction. As Senior Application Scientists, we have compiled field-proven insights to help you diagnose and resolve common issues leading to low product yields.
The Hantzsch synthesis, first described in 1887, is a cornerstone reaction for creating the thiazole core, a prevalent scaffold in pharmaceuticals.[1][2] It typically involves the condensation of an α-haloketone with a thioamide.[1][2] While often high-yielding, subtle variations in substrate quality, reaction conditions, and work-up procedures can significantly impact the outcome.[3][4] This guide provides a structured, question-and-answer approach to systematically troubleshoot your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction yield is unexpectedly low. What are the fundamental parameters I should verify first?
Answer: When troubleshooting any reaction, it's crucial to start with the fundamentals before exploring more complex variables. A low yield in the Hantzsch synthesis often originates from issues with one of the following core parameters:
-
Purity of Starting Materials: The α-haloketone is particularly susceptible to degradation. Ensure it is pure and free from decomposition products. Similarly, the thioamide should be of high purity. Impurities can introduce competing side reactions.
-
Stoichiometry: While the core reaction is a 1:1 condensation, using a slight excess (e.g., 1.1 to 1.5 equivalents) of the thioamide can sometimes improve yields by ensuring the complete consumption of the limiting α-haloketone.[3]
-
Reaction Solvent and Temperature: The choice of solvent is critical. Protic solvents like ethanol or methanol are most common as they facilitate the necessary proton transfers in the mechanism.[3] The reaction typically requires heating to overcome the activation energy for cyclization and dehydration.[4] An insufficient temperature or reaction time will result in incomplete conversion.
Question 2: I suspect my α-haloketone is the culprit. How does its quality affect the yield and how can I address it?
Answer: Your suspicion is well-founded. The α-haloketone is often the most sensitive component in the Hantzsch synthesis. Its quality is paramount for a successful reaction.
Causality: α-haloketones, particularly α-bromoketones, can be lachrymatory and unstable, undergoing self-condensation or decomposition upon storage. This degradation reduces the amount of active reagent available for the reaction and introduces impurities that can complicate purification or even inhibit the desired transformation. Using freshly prepared or purified α-haloketones is a standard practice to ensure reproducibility and high yields.[5]
Troubleshooting Protocol: α-Haloketone Quality Check & Purification
-
Visual Inspection: The reagent should be a white to off-white solid or a colorless to pale yellow liquid. Significant discoloration (dark yellow, brown) suggests decomposition.
-
TLC Analysis: Run a TLC of your α-haloketone against a pure standard if available. The presence of multiple spots indicates impurities.
-
Purification (Recrystallization): If decomposition is suspected, recrystallize the solid α-haloketone from a suitable solvent (e.g., hexanes or ethanol/water mixture). For liquid reagents, distillation under reduced pressure may be necessary, though caution is advised due to their instability.
Question 3: Could the reaction conditions be suboptimal? How do I optimize solvent, temperature, and reaction time?
Answer: Absolutely. Reaction conditions are not one-size-fits-all and must be optimized for your specific substrates. The interplay between solvent, temperature, and time governs the reaction kinetics and the suppression of side products.
Causality: The Hantzsch synthesis proceeds through several steps: an initial SN2 reaction, intramolecular cyclization, and subsequent dehydration to form the aromatic thiazole ring.[2][3]
-
Solvent: Polar protic solvents like ethanol are generally effective as they can solvate the ionic intermediates and facilitate the proton transfers required for the dehydration step.
-
Temperature: Heat is typically required to drive the final dehydration and aromatization step, which is often the rate-limiting step.[4] However, excessive heat can promote side reactions and decomposition.
-
Reaction Time: The reaction must be monitored (e.g., by TLC) to determine the point of maximum product formation. Insufficient time leads to incomplete conversion, while prolonged times can lead to the formation of degradation products.
Parameter Optimization Table
| Parameter | Common Choice | Effect on Yield | Troubleshooting Tip |
| Solvent | Ethanol, Methanol | Good for dissolving reactants and facilitating the mechanism. | If reactants have poor solubility, consider DMF or dioxane, but be aware they can alter the reaction profile. |
| Temperature | Reflux (e.g., ~80°C in EtOH) | Increases reaction rate. Too high can cause decomposition. | Start at a moderate temperature (e.g., 50-60°C) and slowly increase if conversion is slow. |
| Time | 30 min - 24 h | Substrate-dependent. | Monitor by TLC every 1-2 hours initially to establish an optimal reaction time for your system. |
| Catalyst | None (classical) or mild acid/base | Can accelerate the reaction but may also promote side reactions.[6] | Generally not required, but if the reaction is sluggish, a catalytic amount of a non-nucleophilic base or acid might be trialed. |
Question 4: I'm seeing multiple spots on my TLC plate, suggesting side products. What are these and how can I prevent them?
Answer: The formation of side products is a common cause of low yields. Understanding the potential side reactions is key to minimizing them.
Causality: The primary side reaction involves the self-condensation of the α-haloketone or reaction of the thioamide with itself. Another possibility, especially with N-monosubstituted thioureas, is the formation of isomeric products like 3-substituted 2-imino-2,3-dihydrothiazoles, particularly under acidic conditions.[6] The desired pathway involves the sulfur of the thioamide acting as the nucleophile. If conditions favor nucleophilic attack by the nitrogen first, or if the α-haloketone reacts with another molecule of itself, side products will form.
Troubleshooting Workflow for Side Product Formation
Caption: Troubleshooting workflow for low yield.
To minimize side products, ensure high-purity starting materials and begin optimization with milder conditions (lower temperature), gradually increasing as needed while monitoring the reaction progress closely by TLC.
Question 5: My reaction seems complete, but I lose a lot of product during work-up and purification. What are the best practices?
Answer: A significant loss of product during isolation is a frustrating but solvable problem. The key is understanding your product's properties, particularly its solubility and basicity.
Causality: The 2-aminothiazole product is basic. The reaction is often performed under neutral or slightly acidic conditions, meaning the product exists as a salt (e.g., hydrobromide). This salt is typically soluble in polar solvents like water or ethanol.[3] To isolate the product, it must be neutralized with a base (e.g., NaHCO₃, Na₂CO₃, or NH₄OH) to precipitate the free base, which is much less soluble in water.[3][4] Incomplete neutralization, using too strong a base that could cause hydrolysis, or choosing the wrong solvent for extraction can lead to major losses.
Experimental Protocol: General Work-up and Purification
-
Cooling & Neutralization: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. If the product does not precipitate, slowly add the mixture to a beaker of cold water containing a mild base like sodium carbonate (Na₂CO₃) with stirring.[3]
-
pH Check: Monitor the pH of the aqueous solution. Adjust to a pH of 8-9 to ensure complete precipitation of the free base. Avoid strongly basic conditions.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.[3]
-
Drying: Air-dry the solid product. Avoid aggressive heating, which could cause decomposition.
-
Recrystallization: If further purification is needed, recrystallize the crude product from a suitable solvent system, such as ethanol, methanol, or an ethanol/water mixture.
By carefully controlling the pH and temperature during the work-up, you can maximize the recovery of your thiazole product.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Bouherrou, S., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2913. Retrieved from [Link]
-
Verma, A., & Singh, J. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-enviro pharmaceutical letters, 13(2). Retrieved from [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. bepls.com [bepls.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 3-(2-Amino-1,3-thiazol-4-yl)propanoic Acid Hydrochloride
Reagent Focus: 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride CAS Registry Number: 14717-97-6 (Free acid ref), 4876-14-6 (Related HCl salts) Chemical Nature: Amphoteric Heterocycle (Contains both nucleophilic amine and electrophilic acid precursors).
Executive Summary: The Chemoselectivity Challenge
The central challenge in coupling 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid is its dual nature. As an unprotected amino-acid analog, it contains a free carboxylic acid and a 2-aminothiazole moiety.
While 2-aminothiazoles are less basic (
This guide prioritizes Protection-First Strategies but provides troubleshooting for direct coupling attempts where protection is impossible.
Part 1: Critical Preparation & Solubilization
Q: My starting material (HCl salt) is not dissolving in Dichloromethane (DCM) or THF. What solvent should I use?
A: The hydrochloride salt form significantly increases polarity, rendering the molecule insoluble in non-polar organic solvents like DCM or Toluene.
-
Recommended Solvents: Anhydrous DMF (Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), or DMSO (Dimethyl sulfoxide).
-
The Neutralization Step: To participate in coupling, the carboxylic acid must be deprotonated to the carboxylate, and the amine (if acting as a nucleophile) must be free. However, for acid activation, you must carefully manage the base to avoid precipitating the zwitterion.
Protocol: The "Salt-Break" Dissolution
-
Suspend the HCl salt in DMF (concentration 0.1 – 0.2 M).
-
Add 1.0 equivalent of DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).
-
Observation: The suspension should clear as the HCl is neutralized.
-
Warning: Adding excess base (>2.0 eq) too early can promote premature self-coupling or racemization if the substrate were chiral (though this specific linker is achiral at the
-carbon).
-
Part 2: Coupling Strategy & Reagent Selection
Q: Which coupling reagent yields the best results: EDC/NHS, HATU, or PyBOP?
A: The choice depends entirely on whether your 2-amino group is protected or unprotected .
Scenario A: The 2-Amino Group is Protected (Boc/Fmoc)
-
Recommendation: HATU or HBTU .
-
Reasoning: Once the nucleophilic amine is masked (e.g., Boc-protected), the risk of self-coupling vanishes. HATU provides the fastest kinetics and highest conversion for the carboxylic acid coupling to your target amine.
-
Conditions: DMF, 2.0 eq DIPEA, 1.1 eq HATU, Room Temp, 1-2 hours.
Scenario B: The 2-Amino Group is UNPROTECTED (High Risk)
-
Recommendation: EDC (Water-Soluble Carbodiimide) / HOBt or DCC/NHS .
-
Reasoning: HATU is too efficient; it will rapidly activate the acid, which will then be attacked by the unprotected 2-aminothiazole of a neighboring molecule before your target amine can react. Carbodiimides (EDC) activate acids more slowly, allowing you to control the stoichiometry.
-
Strategy: You must use a large excess of your target amine (nucleophile) to statistically outcompete the self-coupling reaction.
Comparative Efficacy Table
| Feature | HATU/HBTU | EDC/NHS | Thionyl Chloride ( |
| Activation Speed | Very High | Moderate | High |
| Risk of Self-Coupling | Severe (Avoid if unprotected) | Moderate | High (Polymerization likely) |
| Byproduct Removal | Water wash (easy) | Water soluble (very easy) | Requires distillation |
| Recommended For | Protected Precursors | Unprotected Attempts | Acid Chloride Synthesis |
Part 3: Visualizing the Reaction Pathway
The following diagram illustrates the decision matrix for coupling this specific thiazole derivative.
Figure 1: Decision tree for optimizing coupling conditions based on protecting group status.
Part 4: Troubleshooting & FAQs
Q: I see a new spot on TLC that is not my product, and the mass spec shows
-
Diagnosis: This is the dimer . You have experienced intermolecular self-coupling. The free amine of one starting molecule reacted with the activated acid of another.[1]
-
Fix: You must protect the 2-amino group with a Boc (tert-butyloxycarbonyl) group before attempting the coupling.
-
Boc Protection Protocol: React the starting material with
(1.1 eq) and (2.0 eq) in Dioxane/Water (1:1). The 2-aminothiazole is nucleophilic enough to be Boc-protected under standard conditions.
-
Q: Can I use acid chlorides (via Thionyl Chloride) to activate the acid?
-
Warning: Do not do this unless the amine is protected. Generating an acid chloride in the presence of an unprotected amine will lead to immediate, exothermic polymerization. If protected (e.g., with a phthalimide or Boc), acid chlorides are acceptable but generally harsher than necessary.
Q: Is racemization a concern?
-
Clarification: The molecule 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid is achiral (the propanoic acid chain is attached to the aromatic ring, and there is no chiral center at the attachment point).
-
Note: If you are actually using DL-4-Thiazolylalanine (where the amino group is on the propanoic chain, alpha to the carboxyl), then racemization is a major concern with EDC/DMAP. In that case, use HATU/Collidine to suppress racemization.
Q: I need to remove the Boc group after coupling. Is the thiazole ring stable to TFA?
-
A: Yes. The 1,3-thiazole ring is highly stable under acidic deprotection conditions (TFA/DCM or HCl/Dioxane). It will not decompose. However, ensure you use scavengers (like Triisopropylsilane) if your molecule contains other sensitive residues (like Tryptophan or Cysteine) to prevent tert-butyl cation trapping.
Part 5: Recommended "Gold Standard" Workflow
For the highest reliability and yield, do not attempt to shorten the synthesis by skipping protection. Follow this 3-step sequence:
-
Protection:
-
Coupling:
-
Deprotection:
References
-
ChemicalBook. (2025).[2] 2-Aminothiazole Properties and pKa Data. Retrieved from
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
PubChem. (2025).[3] 2-Amino-3-(thiazol-4-yl)propanoic acid Structure and Properties. Retrieved from
-
Organic Chemistry Portal. (2017). Cross-Coupling of Primary Amides to Heteroaryl Partners. Retrieved from
-
Sigma-Aldrich. (2025). 2-Aminothiazole Product Specification and Solubility. Retrieved from
Sources
Stability problems of 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride in aqueous solutions
Topic: Stability & Handling in Aqueous Solutions
Introduction: The Stability Paradox
You are likely accessing this guide because you have encountered one of two common phenomena with 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride :
-
Unexpected Precipitation: Your clear solution suddenly turned cloudy upon pH adjustment.
-
Discoloration: Your white powder or clear solution has turned yellow/brown over time.[1]
This molecule is a zwitterionic precursor disguised as a hydrochloride salt.[1] While the 2-aminothiazole moiety is a privileged scaffold in drug discovery (found in agents like mirabegron and cefotiam), it introduces specific stability challenges in aqueous media due to its amphoteric nature and oxidative susceptibility.[1]
This guide deconstructs these issues using chemical causality, providing you with self-validating troubleshooting protocols.
Module 1: Solubility & Precipitation (The "Cloudy Solution" Issue)
The Mechanism: The Isoelectric Trap
The hydrochloride salt (HCl) dissolves readily in water because the solution is acidic (pH < 2).[1] However, many researchers attempt to neutralize the solution to pH 7.0 for biological assays or coupling reactions.[1]
-
The Trap: As you raise the pH, you strip the proton from the carboxylic acid (
) while the thiazole amine remains protonated ( ).[1] -
The Result: Between pH 3.5 and 5.5, the molecule exists primarily as a zwitterion (net neutral charge), which has the lowest solubility. This is the Isoelectric Point (pI) .[1]
Troubleshooting Protocol: Solubilization Recovery
Issue: Sample precipitated after adding NaOH or buffer.
| Step | Action | Scientific Rationale |
| 1 | Stop Stirring | Allow the precipitate to settle. Confirm it is crystalline/amorphous solid, not a biological contaminant. |
| 2 | Check pH | If pH is between 3.5 – 6.0 , you are in the "Danger Zone" (Isoelectric region).[1] |
| 3 | Acidify or Basify | Option A (Acidic Stability): Lower pH to < 3.0 using 1N HCl.Option B (Basic Solubility): Raise pH to > 7.5 using 1N NaOH (Caution: See Module 2 regarding stability).[1] |
| 4 | Cosolvent Addition | If neutral pH is mandatory, add 5-10% DMSO or Ethanol before adjusting pH.[1] This disrupts the lattice energy of the zwitterion.[1] |
Visualizing the Solubility Profile
Module 2: Chemical Degradation (Purity & Color Changes)
The Mechanism: Oxidative Instability
The 2-aminothiazole ring is electron-rich.[1] While generally stable, the primary amine at position 2 is susceptible to:
-
Oxidative Deamination/Dimerization: In the presence of air and light, the amine can oxidize to form azo-linkages or nitro-species, leading to yellow/brown discoloration.[1]
-
Ring Opening: Under strongly basic conditions (pH > 10) or extreme heat, the thiazole ring can cleave.[1]
Key Insight: Discoloration often occurs before significant purity loss is detectable by standard HPLC-UV, as the oxidation products have high extinction coefficients (they are dyes).
FAQ: Degradation Troubleshooting
Q: My solution turned yellow overnight at 4°C. Is it ruined?
-
Diagnosis: Likely minor surface oxidation.[1]
-
Validation: Run HPLC. If purity is >95%, the color is cosmetic (trace azo-dimers).[1] If purity has dropped, discard.[1]
-
Prevention: Store aqueous solutions frozen (-20°C) and protected from light.
Q: Can I autoclave this compound?
-
Answer: No. The combination of high heat (121°C) and moisture can hydrolyze the amide or decarboxylate the propanoic acid chain.[1] Use 0.22 µm filtration for sterilization.[1][2]
Workflow: Differentiating Precipitation vs. Degradation
Module 3: Storage & Handling Best Practices
Solid State Stability
The HCl salt is hygroscopic .[1] Absorption of atmospheric water initiates hydrolysis and clumping.[1]
-
Storage: -20°C, desiccated.
-
Handling: Equilibrate the vial to room temperature before opening to prevent condensation.
Recommended Solvent Systems
| Application | Recommended Solvent | Stability Window |
| Stock Solution | DMSO or Water (Acidified) | 6 months at -20°C |
| LC-MS Analysis | Water/Acetonitrile + 0.1% Formic Acid | 24 hours at 4°C |
| Cell Culture | PBS (Freshly prepared) | Use immediately (< 4 hours) |
References
-
PubChem. (2024).[1][3] this compound (CID 47000707).[1][4] National Library of Medicine.[1] Link
-
Jakopin, Ž. (2020).[1][5] 2-Aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244.[1] Link
-
Khalifa, M. E. (2018).[1][6] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65, 1–22.[1][6] Link
-
MedChemExpress. (2024).[1] (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride Solubility Data. (Cited for general amino acid salt handling protocols).[1] Link
Sources
- 1. 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2S | CID 13017673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C6H9ClN2O2S | CID 47000707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preventing byproduct formation in the synthesis of thiazole-containing peptides
Status: Operational Ticket Focus: Preventing Byproduct Formation & Racemization Assigned Specialist: Senior Application Scientist
Introduction: The Stability Paradox
Thiazole-containing peptides (e.g., bleomycin, microcin B17, cyanobactins) are prized for their metabolic stability and rigidity. However, the very electron-withdrawing nature of the thiazole ring that confers this stability creates a "chemical singularity" during synthesis: it drastically increases the acidity of the
This guide bypasses standard textbook definitions to address the three specific "kill steps" in thiazole peptide synthesis:
-
The Biomimetic Route: Failure during Cys-to-Thiazole conversion.
-
The Building Block Route: Racemization during coupling of pre-formed thiazoles.
-
The Hantzsch Route: Regioisomer and degradation control.
Module 1: The Biomimetic Route (Cys Thiazole)
Context: You are synthesizing the thiazole ring directly on the peptide backbone using a Cysteine residue. This involves two steps: Cyclodehydration (Cys
Critical Failure: Elimination vs. Cyclization
Symptom: Mass spec shows a mass of
The Mechanism:
Instead of the oxygen attacking the activated amide to close the ring, a base abstracts the
Protocol: The Wipf Cyclodehydration (Gold Standard) Do not use strong bases or simple acid catalysts. Use the Triphenylphosphine/Iodine protocol.
-
Preparation: Dissolve peptide in dry DCM.
-
Reagents: Add Triphenylphosphine (
) (2.0 equiv) and Iodine ( ) (2.0 equiv). -
Base Control: Add Triethylamine (
) (4.0 equiv).-
Crucial Detail: The order of addition matters. Pre-mix
and to form the phosponium species, then add the peptide and base. This ensures rapid activation of the amide oxygen before elimination can occur.
-
-
Quench: Sat.
to remove excess iodine.
Critical Failure: The "Planar" Racemization
Symptom: You obtain the thiazole, but the preceding amino acid is 50:50 D/L.
The Mechanism:
During the oxidation of Thiazoline to Thiazole, the intermediate is often aromatic but charged. If the reaction is slow or the base is too strong (e.g., DBU used in excess), the
Protocol: The Mild Oxidation System (BrCCl
-
Cooling: Cool the thiazoline solution (DCM) to 0°C .
-
Reagent: Add Bromotrichloromethane (
) (5.0 equiv). -
Base: Add DBU (2.0 equiv) dropwise.
-
Why? This promotes a rapid radical-anionic oxidation cascade that is faster than the rate of proton abstraction at the chiral center.
-
-
Termination: Quench immediately upon consumption of starting material (TLC monitoring is critical; do not let it stir "overnight").
Module 2: Visualizing the Danger Zones
The following diagram maps the Biomimetic Pathway and identifies exactly where chirality is lost or byproducts are formed.
Caption: The "Danger Zones" in biomimetic synthesis. Red nodes indicate irreversible byproduct formation.
Module 3: Coupling Pre-Formed Thiazoles
Context: You are using a commercial thiazole amino acid building block in SPPS (Solid Phase Peptide Synthesis).
The Issue: Thiazole amino acids are poor nucleophiles (amine side) and hyper-active electrophiles (acid side).
-
Problem: Standard HBTU/DIEA coupling causes massive racemization of the thiazole's
-center (if it exists) or the preceding residue. -
Solution: Use "Active Ester" isolation or Collidine.
Recommended Coupling Protocol:
-
Activation: Do not activate in situ with strong bases (DIEA/NMM).
-
Reagent: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure .
-
Reasoning: Oxyma creates a less basic environment than HOBt/DIEA, preserving chirality.
-
-
Base: If a base is strictly required, substitute DIEA with 2,4,6-Collidine (TMP). The steric bulk prevents it from abstracting the
-proton while still neutralizing the acid.
Comparative Data: Oxidation Reagents
Select the right oxidant based on your peptide's sensitivity.
| Reagent | Reaction Speed | Risk of Racemization | Best For...[1] |
| MnO | Slow (Hours) | High | Simple, achiral thiazoles. |
| BrCCl | Fast (Mins) | Low | Complex, chiral peptides (Wipf Protocol). |
| DDQ | Medium | Medium | Acid-sensitive substrates (avoid if Trp/Met present). |
| Dess-Martin | Fast | Low | Small scale, high-value intermediates. |
Troubleshooting FAQs
Q: My Hantzsch synthesis yields a dark tar instead of a solid. What happened?
A: You likely had free bromine in your
-
Fix: Recrystallize the
-haloketone before use. -
Fix: Run the reaction in the presence of a scavenger or use the modified Hantzsch : Use thioamide +
-bromo ketone in ethanol at room temperature rather than reflux. High heat promotes polymerization of the haloketone.
Q: I see a +16 mass shift after oxidation. Is it the sulfoxide? A: Likely yes, or methionine oxidation if present.
-
Fix: If you have Methionine (Met) in your sequence, you must protect it as the sulfoxide (
) before the thiazole oxidation step. You can reduce it back to Met later using / TFA.
Q: The thiazole ring formed, but the peptide cleaved from the resin. A: You likely used the Burgess reagent on a resin with a steric handle.
-
Fix: The Burgess reagent generates an internal salt that can be harsh. Ensure your resin linker (e.g., Rink Amide) is stable to the transient dehydration conditions. Switch to the
method for better resin compatibility.
References
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. Link
- The foundational text for the Triphenylphosphine/Iodine cyclodehydr
-
Aguilar, E., & Meyers, A. I. (1994). Reinvestigation of the Hantzsch thiazole synthesis. Tetrahedron Letters, 35(16), 2473-2476. Link
- Addresses byproduct formation in Hantzsch condens
-
Bera, S., et al. (2024).[2] Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14, 1234-1267. Link
- Modern review of oxid
-
Galéotti, N., et al. (1992). Racemization-free synthesis of thiazole-containing peptides. Tetrahedron Letters, 33(19), 2807-2810. Link
- Specific analysis of epimerization mechanisms
Sources
Technical Support Center: Characterization of 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride Derivatives
Welcome to the technical support center for 3-(2-amino-1,3-thiazol-4-yl)propanoic acid hydrochloride and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important class of compounds. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active agents.[1][2] However, the unique combination of a basic amino group, an acidic carboxylic acid, a reactive thiazole ring, and its formulation as a hydrochloride salt presents a distinct set of analytical challenges.
This document provides in-depth, field-proven insights to help you navigate these complexities, ensuring the integrity and reproducibility of your experimental results. We will move beyond simple protocols to explain the causality behind our recommendations, empowering you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered when handling and analyzing these derivatives.
Q1: My compound won't fully dissolve. What are the best practices for solubilizing these hydrochloride salts?
A: This is a frequent challenge. The hydrochloride salt form enhances water solubility, but the organic backbone can work against this.
-
Initial Solvent Selection: Start with polar, protic solvents. Deionized water, methanol, or ethanol are good first choices. The presence of the hydrochloride salt generally makes these compounds more soluble in aqueous or alcoholic solutions than in nonpolar organic solvents.[3]
-
pH Adjustment: If solubility in neutral water is poor, the zwitterionic nature of the molecule at neutral pH may be the cause. Gentle acidification (e.g., with dilute HCl) can help by ensuring the amino group is fully protonated. Conversely, gentle basification (e.g., with aqueous sodium bicarbonate) can deprotonate the carboxylic acid, which might also improve solubility, though this will neutralize the hydrochloride salt.[3]
-
Organic Solvents: For less polar derivatives, polar aprotic solvents like DMSO and DMF are often used.[4] However, be aware of the significant stability risks associated with DMSO (see Q2).
-
Avoid Strong Bases: Using strong bases like NaOH can lead to degradation or unwanted side reactions with the thiazole ring or other functional groups on your specific derivative.
Q2: I've noticed my sample changing color in a DMSO stock solution. Is this class of compounds unstable?
A: Yes, 2-aminothiazole derivatives can exhibit significant instability, particularly in DMSO stock solutions stored at room temperature.[5]
-
Causality: The 2-aminothiazole ring, especially when unsubstituted at the 5-position, is susceptible to oxidation and dimerization, processes that can be accelerated in DMSO.[5] This degradation can lead to a mixture of byproducts, fundamentally altering the biological activity you observe and compromising your results.[5]
-
Best Practices for Storage:
-
Prepare Fresh Solutions: The most reliable practice is to prepare solutions immediately before use.
-
Cold Storage: If storage is unavoidable, aliquot your stock solution and store it at -20°C or, preferably, -80°C. Temperature-dependent studies have shown that decomposition is significantly reduced at -20°C.[5]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation.
-
Consider Alternative Solvents: If your assay permits, using solvents other than DMSO can mitigate this issue.
-
Q3: My NMR spectrum looks "messy," with broad peaks for the -NH2 and -COOH protons. How can I get a cleaner spectrum?
A: This is characteristic of exchangeable protons (those on heteroatoms like N and O). Their signals are often broad due to chemical exchange with trace amounts of water in the NMR solvent and hydrogen bonding.
-
Solvent Choice is Key: DMSO-d6 is often the best choice for seeing -NH and -OH protons. It is hygroscopic but forms strong hydrogen bonds with the solute protons, slowing down their exchange rate and resulting in sharper peaks compared to solvents like chloroform-d.[6]
-
D₂O Exchange Experiment: To definitively identify these labile protons, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -NH₂ and -COOH protons will exchange with deuterium and their signals will disappear. This is a classic and definitive technique.
-
Purity Check: Ensure your "messy" spectrum isn't due to impurities. Compare the integration of your compound's signals to those of the residual solvent peak and any unexpected peaks.
Q4: I'm concerned about my compound being a "Pan-Assay INterference Compound" (PAINS). Is this a valid concern for 2-aminothiazoles?
A: Yes, the concern is highly valid. The 2-aminothiazole scaffold is a well-documented source of PAINS, often categorized as "promiscuous 2-aminothiazoles" (PrATs).[7][8]
-
Mechanism of Promiscuity: These compounds can interfere with assays through various mechanisms unrelated to specific binding at a target site. These can include reactivity, aggregation, redox activity, or interference with optical assay readouts.[7] The sulfur atom can lead to unwanted interactions with cellular systems like glutathione (GSH).[7]
-
What This Means for You: A positive result in a primary screen should be treated with healthy skepticism. It is crucial to perform rigorous secondary and counter-screening assays to validate any observed activity. This includes checking for dose-response curves that make biological sense, testing for activity in the presence of detergents (to rule out aggregation), and using orthogonal assays that have different detection methods.
Troubleshooting & Experimental Guides
This section provides structured workflows for the most critical analytical characterization techniques.
Guide 1: High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
HPLC is the workhorse for determining the purity of your compound. Due to the polar and ionizable nature of these molecules, a reversed-phase method with an acidic mobile phase modifier is the most robust approach.
Caption: Workflow for HPLC-UV analysis.
-
Mobile Phase Preparation:
-
Rationale: An acidic modifier (like formic acid or TFA) is essential. It protonates the amino group and suppresses the ionization of the carboxylic acid, ensuring they are in a single ionic state. This results in sharp, symmetrical peaks and reproducible retention times.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter both phases through a 0.45 µm filter and degas thoroughly.
-
-
Sample Preparation:
-
Prepare a stock solution of your compound at ~1 mg/mL in a suitable diluent. The ideal diluent is the initial mobile phase composition (e.g., 95% A / 5% B) to avoid peak distortion.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Method Parameters (Starting Conditions):
-
Use the following table as a robust starting point for method development.
-
| Parameter | Recommended Setting | Rationale & Notes |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm L, <3 µm | Standard reversed-phase chemistry. A shorter column provides faster run times. |
| Flow Rate | 0.3 - 1.0 mL/min | Adjust based on column ID (lower for smaller ID). |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 1 - 10 µL | Keep low to avoid column overloading. |
| Detection (UV) | 254 nm or PDA Scan (200-400 nm) | Thiazole rings typically have strong absorbance around 254-270 nm. A PDA detector is ideal for checking for co-eluting impurities with different spectra. |
| Gradient | 5% to 95% B over 10-15 min | A good starting scout gradient to determine the approximate elution time. Follow with a 5 min hold at 95% B and a 5 min re-equilibration. |
-
Troubleshooting Common HPLC Issues:
-
Peak Tailing: This is the most common issue. It's usually caused by secondary interactions between the basic amino group and residual acidic silanols on the silica column.
-
Solution 1 (Confirm): Ensure your mobile phase modifier (formic acid) concentration is sufficient (0.1%).
-
Solution 2 (Advanced): Use a column with advanced end-capping or a different stationary phase (e.g., a phenyl-hexyl column) that has different selectivity.
-
-
No Peak/Poor Retention: Your compound is very polar and eluting in the solvent front.
-
Solution: Decrease the initial percentage of organic solvent (Mobile Phase B) to 0% or 2%. Consider a more polar "Aqua" C18 column designed for use in highly aqueous mobile phases.
-
-
Multiple Peaks for a "Pure" Sample:
-
Guide 2: Nuclear Magnetic Resonance (NMR) for Structural Verification
NMR is indispensable for confirming the chemical structure of your synthesized derivative.
Caption: Key molecular regions and their characterization challenges.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of your compound into a clean, dry vial.
-
Dissolve in ~0.7 mL of a deuterated solvent. DMSO-d6 is highly recommended as it will allow you to observe the NH₂ and COOH protons.[6]
-
Transfer the solution to an NMR tube.
-
-
Interpreting the ¹H NMR Spectrum:
| Protons | Expected δ (ppm) | Multiplicity | Notes & Common Issues |
| -COOH | 10.0 - 13.0 | Broad singlet (br s) | Very broad. Will disappear upon D₂O exchange. Signal confirms the presence of the carboxylic acid.[3] |
| Thiazole -H | 6.5 - 7.5 | Singlet (s) | A sharp singlet is expected for the proton at the 5-position of the thiazole ring. Its presence and integration are key to confirming the core structure.[12] |
| -NH₂ | 5.0 - 8.0 | Broad singlet (br s) | Very broad. Will disappear upon D₂O exchange. Its chemical shift can be highly variable depending on concentration and solvent. |
| Propanoic α-CH | 4.0 - 4.5 | Triplet (t) or Multiplet (m) | The proton adjacent to the thiazole ring. |
| Propanoic β-CH₂ | 2.5 - 3.0 | Triplet (t) or Multiplet (m) | The protons adjacent to the carboxylic acid. |
-
Troubleshooting Common NMR Issues:
-
Insoluble Sample: If the sample doesn't dissolve in DMSO-d6, you can try D₂O with a drop of DCl to aid solubility, but you will lose the NH₂ and COOH signals.
-
Distinguishing Isomers: If your synthesis could yield, for example, a 4-substituted vs. a 5-substituted thiazole, NMR is critical. The chemical shift and multiplicity of the remaining proton on the thiazole ring will be different. 2D NMR techniques like COSY and HMBC can be used to definitively assign the structure by looking at correlations between protons and carbons.[10]
-
Guide 3: Mass Spectrometry (MS) for Molecular Weight Confirmation
MS is the definitive technique for confirming the molecular weight of your compound and can provide structural information through fragmentation patterns.
-
Sample Preparation:
-
Prepare a dilute solution of your compound (~10-100 µg/mL) in a solvent suitable for electrospray ionization (ESI), such as methanol or acetonitrile/water (50:50).
-
-
Instrument Parameters (ESI-MS):
-
Ionization Mode: Run in both Positive (+) and Negative (-) modes.
-
Positive Mode (+ESI): You will primarily observe the protonated molecule, [M+H]⁺ . This will be the molecular weight of your free base plus one.
-
Negative Mode (-ESI): You will primarily observe the deprotonated molecule, [M-H]⁻ . This will be the molecular weight of your free base minus one.
-
-
High-Resolution MS (HRMS): If available (e.g., on a TOF or Orbitrap instrument), always acquire high-resolution data. This provides a highly accurate mass measurement that can be used to confirm the elemental formula of your compound.[13]
-
-
Interpreting the Mass Spectrum:
-
Molecular Ion: The most important signal is the molecular ion peak ([M+H]⁺ or [M-H]⁻). Its presence confirms the molecular weight of your target compound.[14] Thiazoles generally give abundant molecular ions.[15]
-
Isotope Pattern: Look for the M+2 peak from the ³⁴S isotope. Sulfur has a natural abundance of ~4.2% for ³⁴S, so you should see a small peak at 2 mass units higher than your main peak, with an intensity of about 4-5% of the main peak. This is a characteristic signature of a sulfur-containing compound.
-
Fragmentation (MS/MS): If you are trying to confirm the structure or identify an unknown impurity, perform tandem MS (MS/MS). Common fragmentation patterns for this scaffold include the loss of water (-18) from the carboxylic acid, loss of CO₂ (-44), and cleavages of the propanoic acid side chain.[10][14] The fragmentation can be complex and may involve rearrangements.[16]
-
-
No Signal:
-
Cause 1 (Concentration): Your sample may be too concentrated, causing ion suppression. Dilute it 10-fold or 100-fold and reinject.
-
Cause 2 (Ionization): Your compound may not ionize well under the chosen conditions. Try adding a small amount of formic acid (for +ESI) or ammonia (for -ESI) to your sample solution to promote ionization.
-
-
Unusual Adducts: You may see peaks corresponding to [M+Na]⁺ or [M+K]⁺, especially if there was any glassware contamination. These are common and can help confirm your molecular weight (M).
General Troubleshooting Workflow
When an experiment yields an unexpected result (e.g., low purity, no biological activity, strange spectrum), a systematic approach is necessary.
Caption: A systematic approach to troubleshooting unexpected results.
References
-
Al-Ghorbani, M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]
- Baranauskiene, L., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
-
Baranauskiene, L., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health. Available at: [Link]
-
Badr, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
- Kumar, A. D., et al. (2023). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. ChemRxiv.
-
Fathima, A., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. Available at: [Link]
-
Yoshida, H., & Nohta, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]
-
Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]
- ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds...
-
Badr, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available at: [Link]
-
Hoti, F., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available at: [Link]
- E-Galal, A., & El-Khamry, A. (2001). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
- Al-Ostath, A., et al. (2024). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega.
- Khalifa, M. E. (2018).
- Chiscop, I., et al. (2020). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal.
- Clarke, G. M., et al. (1969). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic.
- ResearchGate. (n.d.). Thiazole derivatives: prospectives and biological applications.
- Gao, Y., et al. (2024). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
- Bo-Sub, K., et al. (2020). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry.
- Karimi-Jaberi, Z., & Biazar, E. (2016). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry.
- Tumosienė, I., et al. (2022).
-
Gucky, T., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. Available at: [Link]
- Sharma, V., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central.
- Fathy, U. (2020). Thiazole derivatives: prospectives and biological applications.
- Subramaniam, V. (2022). Analyzing and creating compounds of amino thiazole. NeuroQuantology.
-
Tumosienė, I., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. PubMed Central. Available at: [Link]
-
de Witte, W., et al. (2021). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. National Institutes of Health. Available at: [Link]
-
Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. shimadzu.com [shimadzu.com]
- 10. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. epubl.ktu.edu [epubl.ktu.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 16. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Condensation Kinetics of 3-(2-Amino-1,3-thiazol-4-yl)propanoic Acid HCl
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Slow Reaction Rates in Thiazole-Propanoic Acid Couplings Assigned Specialist: Senior Application Scientist, Peptide & Small Molecule Division
Executive Summary
You are experiencing suboptimal reaction rates in the condensation of 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride . This substrate presents a "perfect storm" of kinetic barriers: it is a zwitterionic salt, possesses a competitive nucleophile (the 2-amino group), and often suffers from poor solubility in standard organic solvents (DCM).
This guide moves beyond basic protocols to address the thermodynamic and kinetic bottlenecks specific to aminothiazole derivatives.
Module 1: The Solubility Bottleneck (Salt Management)
The Problem: The hydrochloride salt form creates a lattice energy barrier that resists dissolution in non-polar solvents like Dichloromethane (DCM). If the reagent is not in solution, the effective concentration
The Fix:
-
Solvent Switch: Abandon DCM. Switch to N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) . NMP is superior for breaking amide/salt aggregates.
-
Chaotropic Disruption: If solubility remains poor after base addition, add LiCl (0.4 M) to the solvent. This disrupts hydrogen bond networks and solubilizes the peptide backbone/zwitterion.
Solubility Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Suspension persists after base addition | Incomplete salt neutralization or zwitterion aggregation. | Switch solvent to NMP. Add 5% water if tolerable (check coupling agent compatibility). |
| Gel formation | Hydrogen bond networking (Beta-sheet like interactions). | Add 0.4M LiCl or Pseudoproline derivatives if applicable. |
| Precipitate forms during reaction | Product insolubility or Urea byproduct (if using DCC/DIC).[1] | Switch from Carbodiimides (DCC) to Uronium salts (HATU/COMU) which produce soluble byproducts. |
Module 2: Activation Strategies (The Kinetic Engine)
The Problem: The "Slow Rate" is often a misdiagnosis of low activation efficiency . Standard carbodiimides (EDC/DIC) are often too slow for deactivated or sterically hindered acids, allowing the active ester to hydrolyze before the amine attacks.
The Solution: Upgrade to Third-Generation Uronium/Aminium Reagents .
-
Recommendation: COMU or HATU .
-
Why: These reagents generate an active ester (Oxyma or OAt ester) that is significantly more reactive toward amines than the OBt ester generated by HBTU/HOBt.
Mechanism of Action: Why COMU/HATU is Faster
The following diagram illustrates the activation pathway and where the rate enhancement occurs compared to traditional methods.
Caption: Kinetic pathway of COMU/HATU activation. The "Active Ester" formed is highly electrophilic, accelerating the rate-limiting aminolysis step while suppressing side reactions.
Module 3: The "Hidden" Nucleophile (Protection Strategy)
Critical Warning: The 2-amino group on the thiazole ring is nucleophilic. If you are attempting to couple the propanoic acid tail to an external amine without protecting the 2-amino group, you are likely generating oligomers (Self-condensation) or guanidinium side-products (reaction with the coupling reagent).
Protocol Check:
-
Is the 2-NH2 protected? (e.g., Boc, Fmoc, Acetyl).
-
YES: Proceed to Module 4.
-
NO: You must protect it. The pKa of 2-aminothiazole (~5.3) is low, but in the presence of HATU/DIPEA, it will compete, consuming your activated acid.
-
Module 4: Optimized Protocol (The "Gold Standard")
This protocol is designed to maximize rate and yield for 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid condensations.
Reagents:
-
Acid: 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid HCl (1.0 equiv)
-
Amine: Target amine (1.1 equiv)
-
Coupling Agent: COMU (1.0 equiv) or HATU (1.0 equiv)
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv) [Note: 1 eq for HCl neutralization + 2 eq for reaction]
-
Solvent: Anhydrous DMF or NMP (0.1 M concentration)
Step-by-Step Procedure:
-
Dissolution & Neutralization:
-
Dissolve the Thiazole-Acid HCl in DMF/NMP.
-
Add 1.0 equiv of DIPEA. Stir for 2 minutes. Ensure the solution is clear. If cloudy, add LiCl.
-
-
Activation (Pre-activation is Key):
-
Add the Coupling Agent (COMU/HATU) .
-
Add the remaining 2.0 equiv of DIPEA.
-
Crucial: Allow to activate for 1–2 minutes (color change to yellow/orange is normal). Do not wait longer than 5 minutes, or the active ester may racemize or decompose.
-
-
Coupling:
-
Add the Amine immediately after the activation window.
-
Stir at Room Temperature.
-
-
Monitoring:
-
Monitor via LC-MS at T=15 min, 1h, and 3h.
-
Expectation: With COMU, >90% conversion should occur within 1–2 hours.
-
Frequently Asked Questions (FAQ)
Q: Can I use EDC/NHS instead of HATU? A: You can, but expect slower rates. EDC is a "zero-length" crosslinker often used for water solubility. For organic synthesis of this thiazole derivative, COMU/Oxyma is kinetically superior. If you must use carbodiimides, add Oxyma Pure (1.0 equiv) as an additive to boost the rate.
Q: My reaction turns black. Is this normal? A: No. This suggests oxidation of the thiazole ring or decomposition of the coupling agent. Ensure your solvent is degassed and anhydrous. Thiazoles can be sensitive to radical oxidation.
Q: I see a mass corresponding to [M + 99] in LCMS. A: This is likely the Guanidinium adduct formed by the reaction of the amine with the uronium coupling reagent (HATU/HBTU) instead of the acid.
-
Fix: This happens when the acid activation is too slow (steric hindrance). Switch to phosphonium reagents (PyBOP) or ensure the acid is fully pre-activated before adding the amine.
Troubleshooting Logic Flow
Use this decision tree to diagnose persistent issues.
Caption: Diagnostic flow for isolating the root cause of kinetic failure.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.
-
Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents.[1][2] Luxembourg Bio Tech White Papers.
-
Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide. Merck / Sigma-Aldrich Technical Library.
-
Dunetz, J. R., et al. (2016). Amide Bond Formation: Beyond the Myth of Coupling Reagents. Organic Process Research & Development.
Sources
Validation & Comparative
A Senior Scientist's Guide to the Structural Validation of 3-(2-Amino-1,3-thiazol-4-yl)propanoic Acid Hydrochloride Derivatives by NMR Spectroscopy
In the landscape of drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers working with heterocyclic compounds, such as the promising 2-aminothiazole scaffold, this validation is paramount.[1][2][3][4] This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride and its derivatives. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a self-validating approach to structural confirmation.
The Imperative of Unambiguous Structural Validation
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities.[3][4] The synthetic routes to these molecules can sometimes yield isomeric byproducts.[5] Therefore, a robust and systematic approach to structural validation is not merely a procedural step but a critical determinant of data integrity and the ultimate success of a research program. NMR spectroscopy stands as the most powerful and definitive tool for this purpose, providing a detailed atomic-level view of the molecular architecture.[6][7]
A Multi-faceted NMR Approach: From 1D to 2D Spectroscopy
A comprehensive structural validation relies on a suite of NMR experiments. Each experiment provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating data package.
Foundational Analysis with 1D NMR: ¹H and ¹³C Spectra
The initial and most fundamental step in the NMR analysis of any organic molecule is the acquisition of one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra.[7]
-
¹H NMR Spectroscopy: This experiment provides information about the chemical environment of each proton in the molecule, their relative numbers (through integration), and their proximity to other protons (through spin-spin coupling). For a typical 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid derivative, we expect to observe distinct signals for the thiazole ring proton, the protons of the propanoic acid chain, and any protons on substituent groups.
-
¹³C NMR Spectroscopy: This technique reveals the number of chemically non-equivalent carbon atoms in the molecule.[8] For our target scaffold, we anticipate signals corresponding to the carbons of the thiazole ring, the carboxylic acid, and the aliphatic chain. The chemical shifts of the thiazole carbons are particularly diagnostic of the substitution pattern. For instance, the C2 carbon bearing the amino group, the C4 carbon, and the C5 carbon will have characteristic chemical shifts.[9]
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for the Core Structure of this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Rationale for Chemical Shift |
| Thiazole H5 | ~6.5 - 7.5 | ~105 - 115 | Proton on an electron-rich heterocyclic ring. |
| Propanoic CH | ~4.0 - 4.5 | ~50 - 60 | Methine proton alpha to a carboxylic acid and an amino group. |
| Propanoic CH₂ | ~3.0 - 3.5 | ~30 - 40 | Methylene protons beta to a carboxylic acid. |
| Thiazole C2 | - | ~165 - 175 | Carbon attached to two nitrogen atoms (in the amino group and the ring). |
| Thiazole C4 | - | ~140 - 150 | Carbon in the thiazole ring adjacent to the sulfur atom and bearing the propanoic acid side chain. |
| Thiazole C5 | - | ~105 - 115 | Carbon in the thiazole ring adjacent to the sulfur and a nitrogen atom. |
| Carboxylic C=O | - | ~170 - 180 | Carbonyl carbon of the carboxylic acid. |
Note: These are approximate ranges and can be influenced by the solvent and the nature of any derivatives.
Unraveling Connectivity with 2D NMR: COSY and HSQC
While 1D NMR provides a foundational dataset, two-dimensional (2D) NMR experiments are indispensable for unambiguously connecting the atoms within the molecular framework.[10][11][12][13]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[11] In the context of our target molecule, a COSY spectrum would show a correlation between the methine (CH) and methylene (CH₂) protons of the propanoic acid side chain, confirming their connectivity. The absence of a correlation between the thiazole H5 proton and the side chain protons would confirm their separation by more than three bonds.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached.[11][14] This is a powerful tool for assigning the carbon signals based on the more easily interpretable proton spectrum. For example, the proton signal assigned to the thiazole H5 will show a cross-peak with the corresponding C5 carbon signal in the HSQC spectrum.
The combination of COSY and HSQC allows for the confident assignment of all protonated carbons and their attached protons.
Figure 1: A conceptual workflow demonstrating how a combination of 1D and 2D NMR experiments leads to unambiguous structural validation.
Assembling the Molecular Skeleton with HMBC
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is often the final piece of the puzzle, revealing correlations between protons and carbons that are separated by two or three bonds.[10] This is crucial for connecting different spin systems and confirming the overall molecular skeleton. For our 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid derivative, key HMBC correlations would include:
-
The methylene (CH₂) protons of the side chain showing a correlation to the C4 and C5 carbons of the thiazole ring.
-
The thiazole H5 proton showing a correlation to the C4 carbon.
-
These long-range correlations definitively link the propanoic acid side chain to the C4 position of the thiazole ring.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. emerypharma.com [emerypharma.com]
- 12. youtube.com [youtube.com]
- 13. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Orthogonal Purity Confirmation of 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride, a compound with significant potential in various therapeutic areas, rigorous purity assessment is paramount. Relying on a single analytical method, however robust, can create analytical blind spots, potentially masking impurities that could compromise the entire development program. This guide, authored from the perspective of a Senior Application Scientist, delves into the strategic implementation of orthogonal analytical methods to create a comprehensive and self-validating system for purity confirmation of this promising API.
The core principle of orthogonal analysis is the use of multiple, distinct analytical techniques that rely on different separation or detection principles.[1] This approach significantly enhances the confidence in purity assessments by ensuring that what one method might miss, another will likely detect. For this compound, a multifaceted strategy is essential to address the potential spectrum of impurities, from starting materials and byproducts to degradation products and residual solvents.
The Strategic Imperative for Orthogonal Purity Analysis
A single chromatographic method, for instance, might co-elute an impurity with the main peak, leading to an overestimation of purity. By employing an orthogonal method with a different separation mechanism, such as one based on a different stationary phase chemistry or a non-chromatographic technique, the probability of detecting such hidden impurities increases exponentially. This guide will compare and contrast three critical orthogonal methods for the comprehensive purity assessment of this compound:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A primary workhorse for purity and impurity profiling.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for impurity identification and characterization.
-
Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method for purity determination without the need for a specific reference standard for each impurity.
-
Headspace Gas Chromatography-Mass Spectrometry (GC-MS): A specialized technique for the detection and quantification of residual solvents.
The following sections will provide an in-depth look at each of these methods, including the scientific rationale behind their selection, detailed experimental protocols, and a comparative analysis of their performance.
Visualizing the Orthogonal Approach
To illustrate the concept of orthogonal testing, the following diagram outlines the workflow for a comprehensive purity assessment.
Caption: Workflow for orthogonal purity confirmation.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
The Rationale: HPLC is the cornerstone of pharmaceutical purity analysis due to its high resolution, sensitivity, and quantitative accuracy. For this compound, a reversed-phase HPLC method is the logical primary choice, separating compounds based on their hydrophobicity. To achieve orthogonality, a second HPLC method employing a different stationary phase (e.g., a phenyl-hexyl or a cyano column) or a different mobile phase pH can be developed to alter the selectivity and resolve any co-eluting impurities.
Experimental Protocol: Primary Reversed-Phase HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 stationary phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., water:acetonitrile 50:50) to a concentration of 1 mg/mL.
Experimental Protocol: Orthogonal Phenyl-Hexyl HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Phenyl-Hexyl stationary phase, 150 mm x 4.6 mm, 3 µm particle size.
-
Mobile Phase A: 20 mM Potassium phosphate buffer, pH 3.0.
-
Mobile Phase B: Methanol.
-
Gradient: 10% B to 80% B over 25 minutes.
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of 1 mg/mL.
Caption: A simplified HPLC experimental workflow.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
The Rationale: While HPLC-UV is excellent for quantification, it provides limited structural information about unknown impurities. LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, enabling the determination of the molecular weight of impurities.[2] This is crucial for identifying potential process-related impurities and degradation products.
Experimental Protocol: LC-MS for Impurity Identification
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system for fast and high-resolution separations.
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 stationary phase, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 2% B to 98% B over 15 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: m/z 50-1000.
-
Sample Preparation: Dilute the sample from the HPLC analysis to an appropriate concentration for MS detection (typically 10-100 µg/mL).
Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)
The Rationale: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, providing an absolute measure of purity.[4] This makes qNMR an excellent orthogonal technique to chromatography, which provides a relative purity assessment.
Experimental Protocol: ¹H qNMR for Absolute Purity
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., D₂O or DMSO-d₆).
-
Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve in a known volume of the deuterated solvent.
-
Acquisition Parameters: Use a 90° pulse and a sufficiently long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full signal recovery.
-
Data Processing: Integrate the signals of the analyte and the internal standard.
-
Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of protons, MW = molecular weight, m = mass, and P = purity of the internal standard (IS).
Method 4: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
The Rationale: The synthesis of this compound likely involves the use of organic solvents, which may remain in the final product as residual solvents.[5] Headspace GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds in solid samples.[6] The sample is heated in a sealed vial, and the volatile compounds in the headspace are injected into the GC-MS for separation and detection.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
-
Column: A column suitable for volatile organic compounds (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: Start at 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 30 minutes.
-
-
Mass Spectrometer: Scan from m/z 35 to 350.
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add a suitable solvent (e.g., dimethyl sulfoxide).
Comparative Analysis of Orthogonal Methods
The following table summarizes the strengths and limitations of each method in the context of purity confirmation for this compound.
| Method | Principle of Separation/Detection | Detected Impurities | Strengths | Limitations |
| HPLC-UV (Primary) | Differential partitioning between a stationary and mobile phase (hydrophobicity). | Non-volatile organic impurities, starting materials, byproducts. | High resolution, excellent for quantification of known and unknown impurities. | May not resolve all co-eluting impurities, provides limited structural information. |
| HPLC-UV (Orthogonal) | Different partitioning mechanism (e.g., pi-pi interactions with a phenyl column). | Impurities not resolved by the primary method. | Confirms the absence of co-eluting peaks, increases confidence in purity value. | Method development can be time-consuming. |
| LC-MS | Separation by hydrophobicity, detection by mass-to-charge ratio. | Non-volatile organic impurities, identification of unknown peaks. | Provides molecular weight information, crucial for impurity identification. | Response factors can vary significantly, making it less accurate for quantification without standards. |
| qNMR | Nuclear magnetic resonance of ¹H nuclei. | All proton-containing impurities. | Absolute quantification without the need for specific impurity standards, provides structural information. | Lower sensitivity compared to HPLC, requires a pure internal standard, can be complex for mixtures with overlapping signals. |
| Headspace GC-MS | Volatility and separation by boiling point, detection by mass-to-charge ratio. | Residual organic solvents. | Highly sensitive and specific for volatile compounds. | Not suitable for non-volatile impurities. |
Conclusion: A Self-Validating Purity Assessment
The purity of this compound, like any API, is a critical quality attribute that demands a rigorous and multi-faceted analytical approach. A single method, no matter how well-validated, provides only one perspective on the sample's composition. By strategically combining orthogonal methods such as a primary and a secondary HPLC method, LC-MS for impurity identification, qNMR for an absolute purity check, and headspace GC-MS for residual solvents, a comprehensive and self-validating purity profile can be established. This orthogonal approach provides the highest level of confidence in the quality of the API, ensuring a solid foundation for subsequent drug development activities and regulatory submissions. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers and scientists to design and implement a scientifically sound purity assessment strategy.
References
- Holkar, G. S., Rokade, M. D., Yadav, R. R., & Daphal, V. N. (2012). Determination of assay and peak purity evaluation of acyclovir and valacyclovir by RP-HPLC method. Int J Theor Appl Sci, 4(2), 56-65.
-
Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]
-
ResearchGate. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
National Center for Biotechnology Information. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]
-
SciSpace. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. [Link]
- G. Schadow, H. & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review.
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- Google Patents. (n.d.).
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
ResearchGate. (2016). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. [Link]
- Puranik, S.B., et al. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Pakistan journal of pharmaceutical sciences, 22(4), 410-414.
-
National Center for Biotechnology Information. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]
-
Frontiers. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]
-
ResearchGate. (n.d.). Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives | Request PDF. [Link]
-
Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
-
MDPI. (n.d.). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. [Link]
-
Agilent. (n.d.). Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
Sources
Head-to-head comparison of different catalysts for thiazole synthesis
Executive Summary
The thiazole pharmacophore is ubiquitous in medicinal chemistry, anchoring blockbusters like Ritonavir (antiretroviral) and Dasatinib (antineoplastic). While the classical Hantzsch synthesis remains a staple, its reliance on lachrymatory
This guide provides a head-to-head technical comparison of three catalytic paradigms that transcend these limitations: Organocatalysis (Iodine) , Transition Metal Catalysis (Copper) , and Photoredox Catalysis (Eosin Y) .
The Verdict:
-
For Scale & Cost: Iodine (
) is the superior choice for high-throughput synthesis of 2-aminothiazoles due to its trivial workup and cost-efficiency. -
For C-H Functionalization: Copper (
) is required when constructing the thiazole core directly from unfunctionalized starting materials (e.g., oxidative cross-coupling). -
For Mild Conditions: Eosin Y (Photocatalysis) offers the highest functional group tolerance, operating at room temperature under visible light, ideal for complex scaffolds.
The Landscape: Why Move Beyond Classical Hantzsch?
The traditional Hantzsch reaction involves the condensation of an
-
Limitation 1:
-haloketones are unstable and toxic. -
Limitation 2: The reaction generates stoichiometric hydrohalic acid byproducts, requiring downstream neutralization.
-
Limitation 3: High temperatures often degrade sensitive stereocenters.
Modern catalytic methods shift the paradigm by generating reactive intermediates in situ or utilizing oxidative pathways that consume benign oxidants like
Head-to-Head Analysis
System A: Molecular Iodine ( ) – The Green Workhorse
Iodine acts as a Lewis acid and a mild oxidant. In the "modified Hantzsch" approach, iodine facilitates the in situ halogenation of ketones, allowing the use of simple ketones rather than haloketones.
-
Mechanism:
activates the ketone for enolization and subsequent attack by the thiourea sulfur. It also facilitates the final oxidative aromatization. -
Key Advantage: Metal-free and water-compatible.
-
Primary Application: Synthesis of 2-aminothiazoles from ketones and thiourea.[1][2][3]
System B: Copper Catalysis ( ) – The Oxidative Specialist
Copper catalysts (typically CuI or
-
Mechanism: Involves a Cu(I)/Cu(II) redox cycle. The metal coordinates to the sulfur, facilitating single-electron transfer (SET) and activation of molecular oxygen as the terminal oxidant.
-
Key Advantage: Access to thiazoles from thioamides/amines without haloketones.
-
Primary Application: Construction of fully substituted thiazoles via aerobic oxidation.
System C: Eosin Y – The Radical Innovator
Visible light photocatalysis utilizes Eosin Y as a metal-free sensitizer.[4] Upon irradiation (Blue LED), excited Eosin Y (
-
Mechanism: The excited catalyst oxidizes the thioamide anion to a thiyl radical, which undergoes cyclization. The catalytic cycle is closed by oxygen (aerobic conditions), generating superoxide (
) as a co-oxidant.[5] -
Key Advantage: Room temperature operation (25 °C) prevents thermal degradation.
-
Primary Application: Late-stage heterocyclization of complex intermediates.[6]
Comparative Data Synthesis
The following table contrasts the performance of these catalysts in the synthesis of 2-aminothiazole derivatives (a standard benchmark reaction).
| Feature | Iodine ( | Copper ( | Photocatalysis (Eosin Y) |
| Reaction Type | Condensation / In situ Halogenation | Oxidative Cross-Coupling | Radical Oxidative Cyclization |
| Typical Yield | 85 – 94% | 75 – 88% | 80 – 92% |
| Temperature | 80 °C (or RT in some solvents) | 100 – 120 °C | 25 °C (Room Temp) |
| Time | 20 – 40 min | 4 – 12 hours | 6 – 14 hours |
| Solvent | Water, Ethanol, PEG-400 | DMF, Toluene, DMSO | Ethanol, DMF |
| Atom Economy | High (Water is byproduct) | Moderate (Ligands often needed) | High (Uses |
| Cost | $ (Very Low) | $ (Low - Catalyst is cheap) | |
| Scalability | Excellent (Kg scale easy) | Good (Solvent disposal issues) | Limited (Photon penetration) |
Mechanistic Visualization
The following diagrams illustrate the divergent pathways of the Iodine (Ionic/Lewis Acid) and Eosin Y (Radical) mechanisms.
Figure 1: Mechanistic divergence between Iodine-mediated ionic condensation and Eosin Y-mediated radical cyclization.
Validated Experimental Protocols
Protocol A: Iodine-Catalyzed Synthesis in Water
Best for: Green synthesis of 2-aminothiazoles without haloketones.
Reagents: Acetophenone (1.0 mmol), Thiourea (1.1 mmol), Iodine (0.1 mmol, 10 mol%), Water (3 mL).
-
Setup: Charge a 10 mL round-bottom flask with acetophenone and thiourea.
-
Activation: Add molecular iodine (
) and water. -
Reaction: Stir the mixture at 80 °C for 30–40 minutes.
-
Checkpoint: Monitor TLC for the disappearance of acetophenone. The mixture usually becomes homogeneous then precipitates the product.
-
-
Workup: Cool to room temperature. Add aqueous
(10%) dropwise to quench unreacted iodine (color changes from dark brown to yellow/clear). -
Isolation: Filter the solid precipitate. Wash with cold water. Recrystallize from ethanol if necessary.
-
Validation:
NMR (DMSO- ) shows a singlet characteristic of the thiazole C5-H proton around 7.0–7.5 ppm.
Protocol B: Visible Light Photocatalytic Synthesis
Best for: Oxidative cyclization of thioamides to benzothiazoles or thiazoles under mild conditions.
Reagents: Thiobenzamide derivative (0.5 mmol), Eosin Y (1 mol%), TDB (1,5,7-Triazabicyclo[4.4.0]dec-5-ene, 1.0 equiv - optional base), Ethanol (5 mL).
-
Setup: Place reagents in a Pyrex tube equipped with a magnetic stir bar.
-
Irradiation: Irradiate with a 5W Blue LED (
nm) at room temperature. The reaction vessel should be open to air (or equipped with an balloon). -
Reaction: Stir for 8–12 hours.
-
Checkpoint: The fluorescence of Eosin Y may quench or shift as the reaction proceeds; TLC is essential.
-
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: The residue is purified directly via silica gel column chromatography (Hexane/EtOAc).
-
Validation: Absence of the N-H stretches of the thioamide in IR and appearance of the C=N stretch.
Strategic Decision Matrix
Use the following logic flow to select the correct catalyst for your specific substrate.
Figure 2: Catalyst selection logic based on substrate stability and availability.
References
-
Hantzsch Thiazole Synthesis (Classic & Modified)
- Source: Organic Chemistry Portal. "Synthesis of Thiazoles."
-
URL:[Link]
-
Iodine Catalysis in Water
- Title: "One-pot synthesis of 2-aminothiazoles using iodine in w
- Source:ResearchG
-
URL:[Link]
-
Copper-Catalyzed Oxidative Synthesis
- Title: "Copper-Catalyzed Synthesis of Thiazoles via Oxid
- Source:Organic Chemistry Frontiers (RSC).
-
URL:[Link]
-
Eosin Y Photocatalysis
-
Green Chemistry Metrics
Sources
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Retracted Article: Eosin Y catalysed photoredox synthesis: a review - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05444K [pubs.rsc.org]
- 6. Thioamide synthesis via copper-catalyzed C–H activation of 1,2,3-thiadiazoles enabled by slow release and capture of thioketenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
